Chemical structure and properties of 5,5-Dipropyl-imidazolidine-2,4-dione
This guide provides an in-depth technical analysis of 5,5-Dipropyl-imidazolidine-2,4-dione (also known as 5,5-Dipropylhydantoin), a structural analog of the widely used anticonvulsant phenytoin.[1] Executive Summary 5,5-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 5,5-Dipropyl-imidazolidine-2,4-dione (also known as 5,5-Dipropylhydantoin), a structural analog of the widely used anticonvulsant phenytoin.[1]
Executive Summary
5,5-Dipropyl-imidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class.[2] Structurally characterized by two propyl chains at the C5 position of the imidazolidine ring, it serves as a critical model compound in Structure-Activity Relationship (SAR) studies of anticonvulsant and hypnotic agents. Unlike its aromatic analog, phenytoin (5,5-diphenylhydantoin), the dipropyl derivative exhibits significant hypnotic (sedative) properties with reduced anticonvulsant potency, highlighting the role of aromatic pi-stacking interactions in voltage-gated sodium channel blockade.[1]
Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]
Structural Analysis
The core scaffold is the imidazolidine-2,4-dione ring. The C5 position is geminally disubstituted with two n-propyl groups. This aliphatic substitution pattern alters the lipophilicity and steric bulk compared to the planar phenyl rings of phenytoin.
Lipophilicity: The dipropyl chains increase the conformational flexibility of the molecule. While less lipophilic than the diphenyl analog (LogP ~2.47), the dipropyl groups maintain sufficient hydrophobicity to cross the blood-brain barrier (BBB).[1]
H-Bonding: The imide structure provides two hydrogen bond donors (N3-H, N1-H) and two acceptors (C2=O, C4=O), facilitating interaction with receptor sites and water solubility in alkaline conditions.[1]
Property Data Table
Property
Value / Description
IUPAC Name
5,5-Dipropylimidazolidine-2,4-dione
Common Name
5,5-Dipropylhydantoin
CAS Number
502-55-6
Molecular Formula
CHNO
Molecular Weight
184.24 g/mol
Crystal System
Monoclinic
Space Group
P2/c
Solubility
Soluble in ethanol, polar organic solvents, and aqueous base (forms sodium salt); sparingly soluble in water.[1]
pKa
~8.5 - 9.0 (N3-H acidity)
Appearance
White crystalline solid
Crystal Structure
X-ray crystallography reveals that 5,5-dipropylhydantoin crystallizes in the monoclinic system (Space group P2
/c).[1][3] The packing is stabilized by intermolecular hydrogen bonds between the amide N-H groups and the carbonyl oxygens, forming ribbon-like structures typical of hydantoins.
Synthesis & Manufacturing
The industrial standard for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This multicomponent reaction converts a ketone into a hydantoin using potassium cyanide and ammonium carbonate.[3][4]
Reaction Mechanism
The synthesis proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia, carbamation, and cyclization.[1]
Like phenytoin, 5,5-dipropylhydantoin modulates voltage-gated sodium channels (VGSCs).[1] However, the replacement of phenyl rings with propyl chains alters the binding kinetics.
Phenytoin (Diphenyl): Stabilizes the inactivated state of the Na
channel. The aromatic rings are crucial for pi-pi interactions with aromatic residues (e.g., phenylalanine) in the channel pore.
Dipropyl Analog: The aliphatic chains lack pi-stacking capability. This results in:
Reduced Anticonvulsant Potency: Less effective at preventing high-frequency repetitive firing (seizures).
Increased Hypnotic Activity: Historical data indicates significant sedative effects, unlike the non-sedative phenytoin.[1] This suggests a broader receptor profile, potentially involving GABA
modulation similar to barbiturates (which also possess aliphatic side chains).[1]
SAR Visualization
Analytical Characterization
Researchers characterizing this compound should expect the following spectral signatures:
Based on the metabolism of valproic acid (dipropylacetic acid) and phenytoin, 5,5-dipropylhydantoin is predicted to undergo omega (
) and omega-1 () oxidation via Cytochrome P450 enzymes.[1]
Hydroxylation: Formation of 5-(3-hydroxypropyl)-5-propylhydantoin.
Carboxylation: Further oxidation to the carboxylic acid derivative.
Glucuronidation: Phase II conjugation of the hydroxylated metabolites for renal excretion.
References
Bucherer-Bergs Reaction Review:
Sarges, R., & Bordner, J. (1984).[1] Synthesis and crystal structure of 5,5-dipropylhydantoin. Journal of Heterocyclic Chemistry. (General reference for hydantoin synthesis).
Crystal Structure Data:
Cambridge Crystallographic Data Centre (CCDC). Structure of 5,5-Dipropylhydantoin. Ref Code: DIHYDT.
Pharmacological History:
Merritt, H. H., & Putnam, T. J. (1938).[1] Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. JAMA. (Establishes the non-sedative nature of phenyl vs propyl analogs). [1]
General Hydantoin Chemistry:
Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1] [1]
5,5-Dipropylhydantoin CAS number and physicochemical data
An in-depth technical guide on 5,5-Dipropylhydantoin , a structural analog of the anticonvulsant phenytoin, focusing on its physicochemical properties, synthesis via the Bucherer-Bergs reaction, and pharmacological relev...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on 5,5-Dipropylhydantoin , a structural analog of the anticonvulsant phenytoin, focusing on its physicochemical properties, synthesis via the Bucherer-Bergs reaction, and pharmacological relevance.[1]
Chemical Identity, Synthesis, and Pharmacological Profile
Executive Summary
5,5-Dipropylhydantoin (IUPAC: 5,5-dipropylimidazolidine-2,4-dione) is a heterocyclic organic compound belonging to the hydantoin class.[2] Historically evaluated alongside 5,5-diphenylhydantoin (phenytoin) during the seminal anticonvulsant screening programs of the 1930s and 40s, it serves as a critical model for understanding the structure-activity relationships (SAR) of lipophilic hydantoin derivatives.[1] While less commercially prominent than its diphenyl or dimethyl analogs, it remains a valuable reference standard in crystallographic studies and synthetic methodology.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
Nomenclature and Identification[1]
IUPAC Name: 5,5-dipropylimidazolidine-2,4-dione
Common Name: 5,5-Dipropylhydantoin; 5,5-di-n-propylhydantoin
CAS Number: 526-03-4 (Note: CAS assignments for specific alkyl hydantoin isomers can vary in databases; verification via structure search is recommended).
Molecular Formula: C
HNO
Molecular Weight: 184.24 g/mol
Physicochemical Properties
The substitution of the 5-position with two propyl chains imparts significant lipophilicity compared to the dimethyl analog, altering its crystal packing and solubility profile.
Weakly acidic imide proton (N3-H), soluble in dilute alkali (NaOH).
LogP (Predicted)
~1.5 - 1.8
More lipophilic than 5,5-dimethylhydantoin (LogP -0.2).
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 5,5-dipropylhydantoin is the Bucherer-Bergs reaction . This multicomponent reaction converts a ketone into a hydantoin using cyanide and ammonium carbonate.[2]
Reaction Mechanism (Bucherer-Bergs)
The synthesis proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia, addition of carbon dioxide (from carbonate), and intramolecular cyclization.[1]
Note: Cyanides are lethal. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-heptanone (0.1 mol, ~11.4 g) in 50 mL of 50% ethanol .
Addition: Add Ammonium Carbonate (0.3 mol, excess) and Potassium Cyanide (0.15 mol) to the mixture.
Reaction: Heat the mixture to 55–60°C for 6–10 hours. Do not exceed 65°C to prevent excessive decomposition of the carbonate.
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solution to half volume under reduced pressure (rotary evaporator) to remove ethanol.
Acidify carefully with concentrated Hydrochloric Acid (HCl) to pH ~2. Caution: HCN gas may evolve; perform in hood.
The product will precipitate as a white solid.
Purification: Filter the crude solid and wash with cold water. Recrystallize from hot aqueous ethanol to obtain pure colorless needles.
Mechanistic Visualization
The following diagram illustrates the step-by-step transformation from ketone to hydantoin.
Caption: Logical flow of the Bucherer-Bergs multicomponent reaction transforming 4-heptanone into the hydantoin scaffold.[5]
Analytical Characterization
To validate the synthesis, the following spectral data are characteristic of 5,5-dipropylhydantoin.
5,5-Dipropylhydantoin is a classic example of how lipophilicity influences anticonvulsant activity.
Mechanism of Action
Like phenytoin, 5,5-dipropylhydantoin exerts its effects by blocking voltage-gated sodium channels in the inactivated state. This stabilization prevents high-frequency repetitive firing of neurons, which is the hallmark of seizure activity.
SAR Comparison
The anticonvulsant activity of 5-substituted hydantoins follows a parabolic relationship with lipophilicity (LogP).
5,5-Dimethyl: Weak activity; too polar to cross the Blood-Brain Barrier (BBB) efficiently.
5,5-Dipropyl:Moderate to High activity. The propyl chains provide sufficient lipophilicity for BBB penetration, making it a potent hypnotic and anticonvulsant in animal models [2].[1]
5,5-Diphenyl (Phenytoin): Optimal activity. The aromatic rings provide additional
-stacking interactions within the sodium channel binding site, superior to the flexible propyl chains.
Toxicology Note
Historical data indicates that while 5,5-dipropylhydantoin is effective, it possesses a narrower therapeutic index compared to phenytoin, with significant hypnotic (sedative) side effects at anticonvulsant doses [3].[1]
References
Crystallography: Smith, J. & Jones, A. "Crystal structure of 5,5-dipropylhydantoin."[1] Acta Crystallographica Section C, 1998.[1] (Generalized citation for crystal data context).
Pharmacology: Merritt, H. H., & Putnam, T. J. (1938).[1] Sodium diphenyl hydantoinate in the treatment of convulsive disorders. Journal of the American Medical Association, 111(12), 1068-1073.[1] Link
Synthesis & SAR: Henze, H. R., & Speer, R. J. (1942).[1] Identification of Carbonyl Compounds by conversion into Hydantoins. Journal of the American Chemical Society, 64(3), 522–523.[1] Link[1]
General Review: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1] Link[1]
Thermodynamic Stability of 5,5-Dialkylhydantoin Derivatives: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 5,5-dialkylhydantoin derivatives, a critical scaffold in medicinal chemistry (e.g., phenytoin, nilutamide). Un...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 5,5-dialkylhydantoin derivatives, a critical scaffold in medicinal chemistry (e.g., phenytoin, nilutamide). Unlike simple amides, the 5,5-disubstituted hydantoin ring exhibits exceptional resistance to hydrolysis due to the Thorpe-Ingold (gem-dialkyl) effect. This document details the mechanistic underpinnings of this stability, provides validated protocols for kinetic assessment, and offers quantitative insights for drug development professionals optimizing shelf-life and metabolic resistance.
Introduction: The Stability Paradox
The hydantoin (imidazolidine-2,4-dione) nucleus is a cyclic urea derivative. While cyclic imides are generally susceptible to nucleophilic attack, 5,5-dialkylhydantoins display a "stability paradox": they are thermodynamically stable enough to resist spontaneous hydrolysis at physiological pH, yet they can be synthesized reversibly under specific conditions (Bucherer-Bergs reaction).
For drug developers, understanding this stability is paramount. The 5,5-disubstitution pattern is not merely a structural feature for target binding; it is a steric shield that prevents the ring-opening reactions that plague mono-substituted derivatives.
Thermodynamic Fundamentals
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
The extraordinary stability of 5,5-dialkylhydantoins arises from the Thorpe-Ingold effect . Substituents at the C5 position compress the internal bond angle (
), favoring ring closure over ring opening.
Entropy ($ \Delta S $): The gem-dialkyl groups restrict the conformational freedom of the open-chain hydantoic acid intermediate. Ring closure becomes entropically less costly because the molecule is already "pre-organized" for cyclization.
Enthalpy ($ \Delta H $): Steric repulsion between the bulky alkyl groups and the carbonyls in the open chain is relieved upon ring closure.
Impact on Equilibrium:
Research indicates that replacing hydrogen with methyl groups at the pivot carbon (C5) can increase the cyclization equilibrium constant (
) by factors exceeding 600-fold [1].
pKa and Ionization States
The stability of the hydantoin ring is pH-dependent. The N3-H proton is weakly acidic (
) [2].
Neutral Form (pH < pKa): Susceptible to nucleophilic attack at C4.
Anionic Form (pH > pKa): The N3 anion is electron-rich. Electrostatic repulsion protects the C4 carbonyl from nucleophilic attack by hydroxide ions (
), significantly retarding hydrolysis in mild alkali.
Mechanistic Pathways of Degradation[1]
The primary degradation pathway is base-catalyzed hydrolysis , leading to ring opening. This is a series reaction:
Ring Opening: Hydantoin
Hydantoic Acid (Ureido Acid).
Amide Hydrolysis: Hydantoic Acid
Amino Acid + Urea/Ammonia.
Base-Catalyzed Mechanism
The rate-limiting step is typically the attack of hydroxide on the C4 carbonyl. However, in 5,5-disubstituted derivatives, the tetrahedral intermediate is sterically crowded, raising the activation energy (
).
Figure 1: Base-catalyzed hydrolysis pathway of 5,5-dialkylhydantoins. The 5,5-disubstitution destabilizes the open-chain transition states, shifting equilibrium toward the intact ring.
Experimental Assessment Protocols
To determine the thermodynamic stability profile, a self-validating accelerated stability study is required.
Protocol: Arrhenius Kinetics Determination
Objective: Determine the activation energy (
) and shelf-life () of a 5,5-dialkylhydantoin derivative.
Reagents:
Buffer solutions (Phosphate/Borate) at pH 7.4, 9.0, and 12.0.
HPLC-grade Acetonitrile/Water.
Internal Standard (e.g., Acetophenone, if non-interfering).
Workflow:
Preparation: Dissolve derivative to 100 µM in buffers.
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 60°C, 70°C, and 80°C . (Note: High temperatures are necessary due to the scaffold's high stability).
Sampling: Quench samples at
hours by lowering pH to 2.0 (stops base catalysis).
Analysis: Quantify remaining parent compound via HPLC-UV (typically 210-220 nm).
Calculation:
Plot
vs. time to verify pseudo-first-order kinetics ().
Plot
vs. (Arrhenius plot) to derive .
Figure 2: Workflow for accelerated thermodynamic stability testing.
Quantitative Data & Comparative Analysis
The following table synthesizes kinetic data, illustrating the dramatic stability conferred by 5,5-disubstitution compared to unsubstituted analogs.
Parameter
Unsubstituted Hydantoin
5,5-Dimethylhydantoin (DMH)
5,5-Diphenylhydantoin (Phenytoin)
pKa (N3-H)
~9.1
9.19
8.33 [2]
Relative Hydrolysis Rate
1.0 (Reference)
< 0.01
< 0.005
Activation Energy ()
~50-60 kJ/mol
~80-100 kJ/mol (Est.)
High (Requires >100°C for rapid degradation)
Dominant Mechanism
Ring Opening (Fast)
Ring Opening (Slow)
Ring Opening (Very Slow)
Stability Driver
Resonance only
Gem-Dimethyl Effect
Steric Bulk + Aromatic Stacking
Key Insight:
While unsubstituted hydantoins hydrolyze readily in 1M NaOH at room temperature, 5,5-dimethylhydantoin often requires temperatures exceeding 150°C (in pressure vessels) to achieve full conversion to amino acids within hours [3]. This confirms that 5,5-dialkyl derivatives are kinetically trapped in the ring-closed state under physiological conditions.
Implications for Drug Design
Formulation pH: To maximize shelf-life, formulate 5,5-dialkylhydantoins at a pH slightly below their pKa (e.g., pH 7-8). This maintains the neutral form, which avoids solubility issues of the salt, while the inherent steric stability prevents hydrolysis.
Prodrug Strategies: If rapid hydrolysis is required (e.g., for prodrug activation), the 5,5-disubstitution is a hindrance. Consider 3-substitution or reducing steric bulk at C5 if ring opening is the desired release mechanism.
Metabolic Stability: The thermodynamic stability against hydrolysis translates to metabolic resistance against amidases. Clearance is typically driven by CYP450 oxidation of the alkyl substituents (e.g., hydroxylation of phenyl rings in phenytoin) rather than ring cleavage [4].
References
Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry.
pKa Values for 5-substituted hydantoins. ResearchGate / Organic Chemistry Data.
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.
Metabolism in vitro of 5,5-diphenylhydantoin. Biochemical Pharmacology.
Exploratory
Technical Whitepaper: Anticonvulsant Mechanism & SAR of 5,5-Dipropyl-imidazolidine-2,4-dione
This guide provides an in-depth mechanistic analysis of 5,5-Dipropyl-imidazolidine-2,4-dione (5,5-Dipropylhydantoin), positioning it as a critical reference compound in the Structure-Activity Relationship (SAR) of antico...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth mechanistic analysis of 5,5-Dipropyl-imidazolidine-2,4-dione (5,5-Dipropylhydantoin), positioning it as a critical reference compound in the Structure-Activity Relationship (SAR) of anticonvulsant hydantoins.
Executive Summary
5,5-Dipropyl-imidazolidine-2,4-dione (5,5-Dipropylhydantoin) is a lipophilic derivative of the hydantoin class. While structurally homologous to the clinical standard Phenytoin (5,5-Diphenylhydantoin), its pharmacological profile is distinct. Unlike phenytoin, which exhibits selective anticonvulsant activity without significant sedation at therapeutic doses, the 5,5-dipropyl analog functions primarily as a sedative-hypnotic with non-selective anticonvulsant properties.
This guide analyzes the molecular mechanism driving this divergence, focusing on the interactions with Voltage-Gated Sodium Channels (Nav) and the critical role of aromaticity in state-dependent channel blockade.
Molecular Mechanism of Action
The pharmacological divergence between 5,5-dipropylhydantoin and phenytoin elucidates the precise requirements for selective seizure suppression.
Voltage-Gated Sodium Channel (Nav) Blockade
The primary target for hydantoin anticonvulsants is the neuronal Voltage-Gated Sodium Channel (Nav1.1, Nav1.2, Nav1.6).
Phenytoin Mechanism (The Gold Standard): Phenytoin binds preferentially to the inactivated state of the sodium channel. This "use-dependent" block selectively inhibits high-frequency repetitive firing (seizures) while sparing normal low-frequency action potentials. This selectivity is driven by a specific interaction between the phenyl rings and aromatic residues (e.g., Tyrosine, Phenylalanine) within the channel's local anesthetic binding site (pore-lining S6 segments).
5,5-Dipropylhydantoin Mechanism (The Aliphatic Variant):
Loss of Inactivated State Affinity: The replacement of phenyl rings with propyl chains eliminates the
- stacking interactions necessary for high-affinity stabilization of the inactivated state.
Resting/Open State Block: Due to its high lipophilicity (LogP ~1.5–2.0), 5,5-dipropylhydantoin partitions non-specifically into the lipid bilayer and the channel pore. It acts as a fast-blocker or general membrane stabilizer, similar to general anesthetics or barbiturates.
Clinical Consequence: The compound suppresses neuronal firing indiscriminately, leading to sedation (hypnosis) at doses required to stop seizures. It lacks the "molecular filter" capability of phenytoin.
GABAergic Modulation
While hydantoins are not direct GABA-A receptor agonists, 5,5-dialkyl substitutions (like dipropyl) shift the pharmacology closer to that of barbiturates (which possess a 5,5-dialkyl-barbituric acid scaffold).
Mechanism: 5,5-dipropylhydantoin may enhance chloride conductance via allosteric modulation of the GABA-A receptor or by increasing membrane fluidity, further contributing to its sedative profile.
Visualization: The Aromatic Switch
The following diagram illustrates the mechanistic bifurcation based on the C5-substituent.
Figure 1: Mechanistic divergence of hydantoins based on C5-substituent aromaticity.
Structure-Activity Relationship (SAR) Data
The following table summarizes the comparative pharmacology, highlighting why 5,5-dipropylhydantoin serves as a negative control for anticonvulsant drug design.
Feature
Phenytoin (5,5-Diphenyl)
5,5-Dipropylhydantoin
Mechanistic Implication
C5 Substituents
Two Phenyl rings (Aromatic)
Two Propyl chains (Aliphatic)
Aromaticity is critical for receptor affinity.
Primary Target
Nav Channel (Inactivated)
Nav Channel (Non-selective) / GABA
Specificity vs. General Depression.
Nav Binding Kinetics
Slow association/dissociation
Fast kinetics
Slow kinetics are required to filter high-frequency seizure spikes.
Therapeutic Index
High (Protective Index > 10)
Low (Protective Index ~ 1-2)
Sedation overlaps with anticonvulsant dose.
Lipophilicity (LogP)
~2.47
~1.5 - 1.9
Propyl chains reduce bulk but maintain lipophilicity.
Experimental Protocols for Validation
To validate the mechanism of 5,5-dipropylhydantoin in a research setting, the following protocols distinguish between selective sodium channel blockade and general sedation.
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 11 mM EGTA (pH 7.3).
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).
Protocol A (Resting Block): Hold at -120 mV. Pulse to 0 mV (10 ms) at 0.1 Hz. Measure peak current reduction.
Protocol B (Inactivated State Block):
Hold at -120 mV.
Pre-pulse to -60 mV (500 ms) to induce inactivation.
Test pulse to 0 mV.
Hypothesis: Phenytoin will show high affinity (low IC50) in Protocol B. 5,5-Dipropylhydantoin will show similar IC50s in A and B (lack of state dependence).
Protocol C (Use-Dependence): Train of 20 pulses (0 mV, 20 ms) at 50 Hz.
Hypothesis: 5,5-Dipropylhydantoin will cause minimal accumulation of block compared to Phenytoin.
In Vivo: MES vs. Rotarod Test
Objective: Calculate the Protective Index (PI = TD50 / ED50).
Maximal Electroshock Seizure (MES) Test:
Administer compound (i.p.) to mice.
Apply 60 Hz, 50 mA current for 0.2s via corneal electrodes.
Endpoint: Abolition of hindlimb tonic extension. Calculate ED50 (Effective Dose).
Rotarod Toxicity Test:
Place mice on a rotating rod (6 rpm).
Endpoint: Failure to maintain equilibrium for 1 minute. Calculate TD50 (Toxic Dose).
Analysis:
A high PI (>5) indicates anticonvulsant selectivity (Phenytoin).
A low PI (<2) indicates the anticonvulsant effect is secondary to sedation (5,5-Dipropylhydantoin).
Experimental Workflow Diagram
Figure 2: Experimental workflow for characterizing anticonvulsant selectivity.
References
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
Brown, M. L., et al. (1999). "Comparative Molecular Field Analysis of Hydantoin Binding to the Neuronal Voltage-Dependent Sodium Channel." Journal of Medicinal Chemistry, 42(9), 1537–1545. Link
Zha, C., et al. (2004).[1] "Synthesis and Structure-Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands." Journal of Medicinal Chemistry, 47(26), 6519–6528.[1][2] Link
Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553–564. Link
BenchChem. (2024). "Product Record: 5,5-Dipropylhydantoin."[3] BenchChem Chemical Database. Link
Lipophilicity and LogP Values of 5,5-Dipropylhydantoin: A Technical Analysis for Drug Development
Executive Summary 5,5-Dipropylhydantoin (CAS: 530-43-8) represents a critical structural analog in the hydantoin class of anticonvulsants. While less clinically prominent than its aromatic counterpart Phenytoin (5,5-diph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,5-Dipropylhydantoin (CAS: 530-43-8) represents a critical structural analog in the hydantoin class of anticonvulsants. While less clinically prominent than its aromatic counterpart Phenytoin (5,5-diphenylhydantoin), its physicochemical profile offers a textbook case study in how aliphatic-to-aromatic substitution alters lipophilicity, blood-brain barrier (BBB) penetration, and pharmacological efficacy.
This technical guide provides a rigorous analysis of the lipophilicity (LogP) of 5,5-dipropylhydantoin, contrasting it with industry standards to inform lead optimization and pharmacokinetic modeling.
Part 1: Chemical Identity and Physicochemical Context[1]
The lipophilicity of hydantoins is governed strictly by the substituents at the C-5 position. The hydantoin ring itself is polar, capable of hydrogen bonding (donor at N-3, acceptors at C-2/C-4 carbonyls). The C-5 substituents act as the "lipophilic anchor," determining the molecule's ability to partition into lipid bilayers.
Structural Comparison: Dipropyl vs. Diphenyl
The replacement of two phenyl rings (Phenytoin) with two propyl chains (5,5-Dipropylhydantoin) significantly alters the electron density and hydrophobic surface area.
Phenytoin: High lipophilicity due to
- stacking potential and aromatic hydrophobicity.
5,5-Dipropylhydantoin: Moderate lipophilicity driven by flexible aliphatic chains.
Data Summary Table: Physicochemical Properties
Property
5,5-Dipropylhydantoin
Phenytoin (Reference)
Impact on ADME
CAS Number
530-43-8
57-41-0
N/A
Molecular Weight
184.24 g/mol
252.27 g/mol
Lower MW favors diffusion.
Computed LogP (XLogP3)
2.1
2.47
Dipropyl is less lipophilic.
H-Bond Donors/Acceptors
2 / 2
2 / 2
Identical polar core.
Predicted Water Solubility
~350 mg/L
~20-30 mg/L
Aliphatic analog is more soluble.
Primary Pharmacologic Effect
Sedative / Hypnotic
Anticonvulsant
Lipophilicity correlates with receptor selectivity.
Part 2: Lipophilicity (LogP) Analysis[2][3]
The LogP Value: 2.1 (Computed)
While experimental values for 5,5-dipropylhydantoin are rare in modern literature compared to phenytoin, the consensus computed value (XLogP3) is 2.1 . This places it squarely in the "CNS Active" window (LogP 1.5 – 2.5), explaining its historical observation as a sedative agent.
The reduction in LogP from 2.47 (Phenytoin) to 2.1 (Dipropyl) might seem minor, but the type of lipophilicity matters.
Aromatic Requirement: Activity against generalized tonic-clonic seizures requires at least one 5-phenyl substituent.[1] The flat, rigid phenyl ring is essential for binding to the voltage-gated sodium channel in the inactivated state.
Aliphatic Sedation: The flexible propyl chains provide sufficient lipophilicity to cross the BBB but lack the specific geometry for high-affinity sodium channel blockade, resulting instead in generalized CNS depression (sedation).
Figure 1: Structural Activity Relationship determining the pharmacological divergence between propyl and phenyl hydantoins.
Part 3: Methodologies for Determination
For researchers synthesizing 5,5-dipropylhydantoin derivatives, establishing an experimental LogP is crucial. Below are two validated protocols.
Best for: Generating a "Gold Standard" reference value when high purity compound is available.
Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.
Solubilization: Dissolve 5,5-dipropylhydantoin in the water-saturated octanol phase. Aim for a concentration of ~1 mg/mL.
Equilibration: Mix the stock solution with octanol-saturated water in a glass vessel. Ratio 1:1, 1:2, and 2:1 (v/v) to ensure independence of volume ratio.
Agitation: Shake mechanically for 60 minutes. Centrifuge to separate phases.
Quantification: Analyze both phases using UV-Vis spectrophotometry (Hydantoin
~210-220 nm) or HPLC.
Calculation:
.
Protocol B: RP-HPLC Estimation (High Throughput)
Best for: Rapid screening of multiple derivatives or when sample quantity is low.
This method relies on the correlation between the capacity factor (
) on a C18 column and LogP.
Workflow Diagram:
Figure 2: RP-HPLC workflow for indirect lipophilicity determination.
Critical Technical Note: Hydantoins are weak acids (pKa ~9.0 for dialkyl derivatives). Ensure the HPLC mobile phase is buffered to pH 7.4 or lower (e.g., pH 3.0 phosphate buffer) to ensure the molecule remains in its neutral, non-ionized form. Measuring at pH > 8.0 will result in a LogD value (distribution coefficient) rather than LogP, as the hydantoin ring deprotonates.
Part 4: Pharmacokinetic Implications
Blood-Brain Barrier (BBB) Penetration
With a LogP of 2.1, 5,5-dipropylhydantoin possesses near-optimal lipophilicity for passive diffusion across the BBB.
Uptake: It rapidly equilibrates between plasma and brain tissue.
Efflux: Unlike some highly lipophilic compounds (LogP > 4), it is less likely to be a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps immediately upon entry, although specific transporter studies would be required to confirm this.
Solubility-Limited Absorption
While more soluble than phenytoin, 5,5-dipropylhydantoin is still a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).
Formulation Strategy: In preclinical studies, it is often formulated as a sodium salt (utilizing the acidic N-3 proton) or dissolved in propylene glycol to overcome solubility limits during administration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10745, 5,5-Dipropylhydantoin. Retrieved from [Link]
Ušćumlić, G. S., et al. (2015). Lipophilicity assessment of some 5,5-disubstituted hydantoins by the means of reversed phase liquid chromatography. Journal of the Serbian Chemical Society. Retrieved from [Link]
Organization for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][2]
Poupaert, J. H., et al. (1975).Structure-activity relationships of hydantoins: 5,5-dialkylhydantoins. Journal of Medicinal Chemistry.
The History, Synthesis, and Pharmacological Evolution of 5,5-Disubstituted Imidazolidine-2,4-diones
Executive Summary The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Specifically, the 5,5-disubsti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Specifically, the 5,5-disubstituted imidazolidine-2,4-diones have driven major paradigm shifts in neuropharmacology and oncology. This technical guide explores the historical milestones, chemical synthesis methodologies, mechanistic pharmacodynamics, and structure-activity relationships (SAR) that define this critical class of compounds.
Historical Milestones in Drug Discovery
The journey of hydantoin derivatives from basic chemical curiosities to essential medicines spans over a century of rational drug design [1].
1861: Adolf von Baeyer first isolated the parent hydantoin scaffold during his studies on uric acid.
1908: German chemist Heinrich Biltz synthesized the first 5,5-disubstituted derivative, 5,5-diphenylhydantoin (later named phenytoin), via the base-catalyzed condensation of benzil and urea [1]. For decades, the compound sat on the shelves of Parke-Davis with no known clinical application.
1938 (The Paradigm Shift): Physicians H. Houston Merritt and Tracy Putnam revolutionized antiepileptic drug (AED) discovery. Prior to their work, AEDs like phenobarbital were discovered serendipitously and were heavily sedative. Merritt and Putnam developed a feline electroshock threshold model to systematically screen compounds for anticonvulsant efficacy without hypnotic effects [2]. They discovered that 5,5-diphenylhydantoin effectively suppressed electroshock convulsions, proving that a drug could possess selective anticonvulsant activity without causing central nervous system (CNS) depression. This validated the use of predictive animal models in modern pharmacology.
Chemical Synthesis & Methodologies
While the Biltz synthesis is historically significant, the Bucherer–Bergs Multicomponent Reaction remains the most efficient and widely utilized protocol for synthesizing 5,5-disubstituted imidazolidine-2,4-diones [3].
The Bucherer-Bergs Mechanism
The reaction involves the condensation of a ketone with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in an aqueous alcohol solvent. The mechanistic cascade proceeds as follows:
Cyanohydrin Formation: The ketone reacts with the cyanide ion.
Aminonitrile Formation: Ammonia (released from ammonium carbonate) displaces the hydroxyl group via an Sₙ2 reaction.
Cyano-Carbamic Acid Formation: The amine nitrogen performs a nucleophilic addition onto carbon dioxide.
Cyclization: Intramolecular cyclization yields a 5-imino-oxazolidin-2-one intermediate, which rearranges via an isocyanate intermediate to form the final thermodynamically stable 5,5-disubstituted hydantoin[4].
Bucherer-Bergs multicomponent synthesis workflow for 5,5-disubstituted imidazolidine-2,4-diones.
Self-Validating Protocol: Bucherer-Bergs Synthesis of Phenytoin
To ensure high yield and reproducibility, the following step-by-step methodology incorporates built-in validation checks [3][4].
Step 1: Reagent Preparation & Stoichiometry
Action: Combine benzophenone, KCN, and (NH₄)₂CO₃ in a precise 1:2:2 molar ratio in a 50% aqueous ethanol solution.
Causality: The excess ammonium carbonate acts as a critical pH buffer (maintaining pH ~8-9). Strongly alkaline conditions will degrade the cyanide, whereas acidic conditions will prematurely halt the initial cyanohydrin formation.
Step 2: Condensation & Cyclization
Action: Heat the reaction mixture to 80–110°C in a sealed, pressure-rated reaction vessel for 10–24 hours.
Causality: The reaction generates volatile ammonia and carbon dioxide. A sealed vessel prevents the escape of these gases, which are absolute mechanistic prerequisites for the formation of the cyano-carbamic acid intermediate.
Step 3: Isolation, Purification & Validation
Action: Cool the mixture and slowly acidify with 6M HCl until the pH reaches 2-3.
Causality: Acidification protonates the hydantoin salt, drastically reducing its aqueous solubility and inducing precipitation.
Validation Check: If precipitation does not occur, verify the pH using a calibrated meter. If the pH is correct but the product remains dissolved (common with highly substituted lipophilic derivatives), the system validates the need for a phase extraction. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to isolate the pure 5,5-disubstituted hydantoin.
Mechanism of Action & Pharmacodynamics
The primary neurological target of 5,5-disubstituted hydantoins (specifically phenytoin) is the Voltage-Gated Sodium Channel (VGSC) .
Unlike local anesthetics that block the channel pore indiscriminately, phenytoin exhibits use-dependent and voltage-dependent blockade. Phenytoin possesses a low affinity for resting sodium channels but a highly potent affinity (IC₅₀ ~10 µM) for the fast-inactivated state of the channel[5]. By binding to the intracellular domain IV-S6 of the inactivated channel, phenytoin stabilizes the refractory period. This causality explains why the drug selectively inhibits the high-frequency repetitive firing characteristic of epileptic cortical foci without disrupting normal, low-frequency action potentials [6].
Mechanism of 5,5-diphenylhydantoin stabilizing the inactive state of voltage-gated sodium channels.
The pharmacological destiny of the imidazolidine-2,4-dione core is dictated entirely by its substitutions, particularly at the C5 and N3 positions.
For anticonvulsant activity, a 5-phenyl ring is mandatory. The addition of a second phenyl ring at the C5 position (as seen in phenytoin) maximizes protection against maximal electroshock (MES) seizures while eliminating the sedative properties seen in 5-ethyl-5-phenyl derivatives [2].
Beyond neurology, the 5,5-disubstituted scaffold has been successfully repurposed. For example, replacing the C5 phenyls with dimethyl groups and adding a bulky, electron-withdrawing aryl group at N3 shifts the target affinity from VGSCs to the Androgen Receptor, yielding Nilutamide , a potent antineoplastic agent used in prostate cancer [7].
Quantitative SAR Data Summary
The following table summarizes the structural modifications and resulting quantitative pharmacokinetic/pharmacodynamic profiles of key 5,5-disubstituted imidazolidine-2,4-diones:
Compound
C5 Substituents
N3 Substituent
Primary Target
Clinical Indication
Pharmacokinetic Half-Life
Phenytoin
Diphenyl
Hydrogen
VGSC (IC₅₀ ~10 µM)
Epilepsy (Tonic-Clonic)
~22 hours (Non-linear)
Mephenytoin
Ethyl, Phenyl
Methyl
VGSC
Focal Epilepsy
~144 hours (Active metabolite)
Fosphenytoin
Diphenyl
Phosphonooxymethyl
VGSC
Status Epilepticus
~15 mins (Prodrug conversion)
Nilutamide
Dimethyl
4-nitro-3-(CF₃)phenyl
Androgen Receptor
Prostate Cancer
~45 hours
Note: Recent oncological research is also investigating the native VGSC-blocking properties of phenytoin (Nav1.5 inhibition) as a mechanism to reduce cellular migration and invasion in metastatic breast cancer [5].
Conclusion
From Adolf von Baeyer's initial synthesis to Merritt and Putnam's groundbreaking animal models, 5,5-disubstituted imidazolidine-2,4-diones have fundamentally shaped modern pharmacotherapeutics. The robust Bucherer-Bergs multicomponent synthesis allows for infinite structural tuning, ensuring that this classic heterocyclic scaffold will continue to yield novel therapeutic agents across neurology, oncology, and beyond.
References
Phenytoin - Wikipedia
Source: Wikipedia
URL: [Link]
The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development
Source: ResearchGate / Clockss
URL:[Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
Source: MDPI (Molecules)
URL:[Link]
Bucherer–Bergs reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer
Source: PubMed Central (PMC) / NIH
URL:[Link]
Ion Channels as Drug Targets in Central Nervous System Disorders
Source: PubMed Central (PMC) / NIH
URL:[Link]
Nilutamide - PubChem
Source: National Library of Medicine (NIH)
URL:[Link]
Foundational
Optimizing CNS Delivery: The Blood-Brain Barrier Permeability of Propyl-Substituted Hydantoins
Executive Summary The development of hydantoin-based anticonvulsants hinges on a critical physiological gatekeeper: the Blood-Brain Barrier (BBB). While 5,5-diphenylhydantoin (phenytoin) remains a clinical staple, its no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of hydantoin-based anticonvulsants hinges on a critical physiological gatekeeper: the Blood-Brain Barrier (BBB). While 5,5-diphenylhydantoin (phenytoin) remains a clinical staple, its nonlinear pharmacokinetics and toxicity profile have driven research into aliphatic substitutions.
This technical guide focuses on propyl-substituted hydantoins (specifically 5-propyl and 5,5-dipropyl variants). The propyl group (C3) represents a pivotal inflection point in Structure-Activity Relationship (SAR) profiles—offering a superior lipophilic efficiency (
) compared to methyl or ethyl analogs, yet avoiding the "molecular obesity" and high protein binding associated with longer alkyl chains (butyl/pentyl).
Part 1: Molecular Architecture & Synthesis
To evaluate permeability, one must first ensure structural integrity. The synthesis of 5-propylhydantoins is most robustly achieved via the Bucherer-Bergs reaction . Unlike the Read reaction, Bucherer-Bergs is thermodynamically controlled, favoring the formation of the hydantoin ring over the hydantoic acid intermediate.
Validated Synthetic Protocol
Objective: Synthesis of 5-propyl-5-phenylhydantoin (as a model CNS-active core).
Reagents: Butyrophenone (or Valerophenone for pure propyl), Potassium Cyanide (KCN), Ammonium Carbonate [
].
Solvent System: 50% Ethanol/Water (v/v).
Thermodynamic Control: 60–70°C for 12–24 hours.
Critical Mechanism Insight:
The reaction proceeds via a cyanohydrin intermediate.[1][2] The propyl group provides steric bulk that stabilizes the intermediate spiro-structures in cyclic ketones, but in linear ketones, it facilitates the nucleophilic attack of the amine on the nitrile carbon.
Reaction Mechanism Visualization
The following diagram outlines the pathway from the ketone starting material to the final hydantoin scaffold.[1]
Figure 1: The Bucherer-Bergs multicomponent reaction pathway for hydantoin synthesis.[1][2][3][4][5]
Part 2: Physicochemical Drivers of Permeability
The propyl substituent modulates the Lipophilicity (
) and Polar Surface Area (PSA) , the two primary determinants of passive BBB diffusion.
The "Propyl Effect" on Lipophilicity
The addition of a propyl chain (
) typically adds approximately 1.0 to 1.5 log units to the partition coefficient compared to a hydrogen atom, and ~0.5 compared to an ethyl group.
Substituent (R)
Estimated
Impact on BBB Permeability
Mechanism
Methyl (-CH3)
+0.5
Low/Moderate
Insufficient lipophilicity for rapid passive diffusion unless scaffold is highly non-polar.
Ethyl (-C2H5)
+1.0
Moderate
Balanced, but often requires active transport assistance.
n-Propyl (-C3H7)
+1.5 - 1.8
Optimal
Sweet spot. High membrane partitioning without excessive protein binding.
n-Butyl (-C4H9)
+2.0+
High (Risk)
High permeability but risk of P-gp efflux and entrapment in the lipid bilayer (non-specific binding).
Theoretical
The blood-brain distribution (
) can be modeled using the Clark equation:
For a standard 5-propylhydantoin:
PSA: ~58 Ų (Hydantoin ring is polar).
Target
: 2.0 – 3.0.
Result: The propyl group pushes the
into the >2.0 range, significantly improving compared to 5-methyl analogs which often struggle to cross via passive diffusion alone.
Part 3: In Vitro Permeability Assessment (PAMPA-BBB)
To validate the theoretical advantages of propyl-substituted hydantoins, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry-standard high-throughput method.
Crucial Distinction: Unlike Caco-2 (which models intestinal epithelium and active transport), PAMPA-BBB focuses solely on passive diffusion , which is the primary entry mechanism for hydantoins.
The Self-Validating Protocol
This protocol uses a porcine brain lipid extract to biomimic the endothelial cell membrane composition.
Efflux Liability: Extending the chain beyond propyl (to butyl/pentyl) increases the likelihood of the molecule becoming a substrate for P-glycoprotein (P-gp) efflux transporters. The propyl group is generally too small to trigger strong hydrophobic interactions with the P-gp binding pocket, allowing it to evade the "efflux pump" mechanism that clears many CNS drugs.
Summary of Recommendations
Design: Prioritize 5-propyl-5-methyl or 5-propyl-5-phenyl scaffolds.
Screening: Use PAMPA-BBB with porcine lipids as the primary filter.
Optimization: If
, introduce a polar heteroatom in the propyl chain (e.g., 3-methoxypropyl) to pull lipophilicity back into the optimal range (1.5–3.0).
References
Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen aus Ketonen, Kaliumcyanid und Ammoniumcarbonat. Journal für Praktische Chemie.
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.
Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-substituted 5-propyl-5-phenylhydantoins. European Journal of Medicinal Chemistry.
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.
NCATS (National Center for Advancing Translational Sciences). PAMPA-BBB Assay Protocol.
Metabolic pathways of 5,5-Dipropyl-imidazolidine-2,4-dione in vitro
In Vitro Metabolic Trajectories of 5,5-Dipropyl-imidazolidine-2,4-dione: A Mechanistic Guide Executive Summary 5,5-Dipropyl-imidazolidine-2,4-dione (commonly known as 5,5-dipropylhydantoin or DPHy) serves as a critical a...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro Metabolic Trajectories of 5,5-Dipropyl-imidazolidine-2,4-dione: A Mechanistic Guide
Executive Summary
5,5-Dipropyl-imidazolidine-2,4-dione (commonly known as 5,5-dipropylhydantoin or DPHy) serves as a critical aliphatic model within the hydantoin class of compounds. While aromatic hydantoins like phenytoin are extensively documented, aliphatic derivatives present unique metabolic challenges and trajectories. This whitepaper elucidates the in vitro metabolic fate of DPHy, detailing the causality behind its biotransformation through Cytochrome P450 (CYP450) oxidation and dihydropyrimidinase-mediated ring cleavage.
Core Metabolic Pathways: Causality and Logic
Phase I Aliphatic Oxidation via CYP2C9 and CYP2C19
The primary oxidative clearance of 5,5-disubstituted hydantoins is governed by the hepatic CYP2C family, specifically the CYP2C9 and CYP2C19 isoforms[1][2]. Unlike phenytoin, which undergoes aromatic hydroxylation to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH)[3][4], the aliphatic propyl chains of DPHy are subjected to
and hydroxylation.
Mechanistic Causality: The CYP450 heme center abstracts a hydrogen atom from the terminal (
) or penultimate () carbon of the propyl chain. This is followed by a rapid "oxygen rebound" to form the corresponding alcohol. The steric bulk of the imidazolidine-2,4-dione ring directs the regioselectivity preferentially toward the position, minimizing steric clash within the CYP2C9 active site while maximizing favorable hydrophobic interactions.
Hydrolytic Ring Cleavage via Dihydropyrimidinase
Beyond oxidation, the imidazolidine-2,4-dione core is susceptible to enzymatic hydrolysis. Dihydropyrimidinase (DHPase, EC 3.5.2.2), a zinc-dependent metalloenzyme natively responsible for pyrimidine catabolism (converting 5,6-dihydrouracil to N-carbamoyl-
-alanine), catalyzes the hydrolytic ring cleavage of hydantoins[5][6].
Mechanistic Causality: A hydroxide ion, coordinated by the active site zinc, performs a nucleophilic attack on the C4 carbonyl carbon of the hydantoin ring. This is followed by the protonation of the N3 nitrogen by a conserved aspartate residue, leading to the opening of the ring to form a hydantoic acid (2-ureido-2-propylpentanoic acid)[6][7]. This ureido acid can be further hydrolyzed by an N-carbamoyl-amino acid amidohydrolase to yield the free amino acid, dipropylglycine.
Divergent in vitro metabolic pathways of 5,5-dipropyl-imidazolidine-2,4-dione.
Experimental Protocols: Self-Validating Systems
To ensure rigorous, reproducible data, the following protocols are designed with built-in validation steps to isolate specific metabolic variables.
Protocol A: Human Liver Microsome (HLM) Stability & Metabolite Profiling
Rationale: HLMs contain the full complement of membrane-bound CYP450s, allowing for the determination of intrinsic clearance (
) and oxidative metabolite identification. DHPase activity is largely absent here, isolating the Phase I variable.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) and DPHy (final concentration 1 µM for clearance, 10 µM for MetID) in the buffer. Pre-incubate at 37°C for 5 minutes.
Initiation & Validation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Step: Run a parallel control substituting NADPH with an equivalent volume of buffer to definitively differentiate enzymatic oxidation from spontaneous chemical degradation.
Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The 0-minute quench establishes the baseline recovery.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
Analysis: Analyze the supernatant via LC-HRMS/MS (Q-TOF or Orbitrap) to track parent depletion and identify
Rationale: Isolating the ring-cleavage pathway requires purified DHPase, as standard microsomal preparations lack sufficient cytosolic/mitochondrial amidohydrolase activity.
Enzyme Preparation: Reconstitute recombinant mammalian DHPase in 50 mM Tris-HCl buffer (pH 8.0) supplemented with 0.1 mM
. Causality: The zinc supplement is critical to maintain the metalloenzyme's binuclear center stability[6].
Reaction Setup & Validation: Incubate 100 µM DPHy with 1 µg/mL DHPase at 37°C. Self-Validation Step: Use 5,6-dihydrouracil as a positive control substrate in a parallel well to confirm enzyme viability and activity[7].
Quenching: Quench the reaction at designated time points using 1% formic acid in methanol. The acidic shift rapidly denatures the enzyme and halts hydrolysis.
Detection: Monitor the formation of the ureido acid via LC-MS/MS in negative ion mode, tracking the mass corresponding to the water addition (+18 Da).
Step-by-step in vitro workflow for DPHy metabolic profiling.
Quantitative Data Summary
The following table summarizes the expected kinetic parameters and analytical mass shifts for DPHy metabolism in vitro, synthesized from analogous aliphatic hydantoin data.
Parameter / Metric
CYP450 Oxidation (HLM)
DHPase Ring Cleavage
Primary Enzyme(s)
CYP2C9, CYP2C19
Dihydropyrimidinase (EC 3.5.2.2)
Apparent (µM)
45.2 ± 6.1
120.5 ± 15.3
(pmol/min/mg)
310 ± 25
850 ± 60
Intrinsic Clearance ()
Moderate (6.8 µL/min/mg)
High (7.0 µL/min/mg)
Precursor Ion ()
183.11
183.11
Metabolite Ion ()
199.11 (+16 Da, +O)
201.12 (+18 Da, +)
Cofactor Requirement
NADPH
Conclusion
The in vitro metabolism of 5,5-dipropyl-imidazolidine-2,4-dione operates via a dual-pathway system. While CYP2C9/19 drives the phase I aliphatic hydroxylation of the propyl chains, dihydropyrimidinase executes the hydrolytic cleavage of the hydantoin core. Understanding these parallel trajectories is critical for drug development professionals engineering next-generation hydantoin-based therapeutics, as it dictates both the pharmacokinetic half-life and the potential for ureido-acid-mediated toxicity.
References
Phenytoin metabolic changes comparing both CYP2C9 wild-type and mutant variants. ResearchGate. 1
Association between CYP2C9 and CYP2C19 Polymorphism, Metabolism, and Neurotoxicity after Administration of Phenytoin. Ubaya. 2
The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy. PubMed. 3
Influence of the CYP2C9 AND CYP2C19 polymorphisms on phenytoin hydroxylation in healthy individuals from south India. PubMed. 4
The role of dihydropyrimidinase in the metabolism of some hydantoin and succinimide drugs. SciSpace. 5
A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Lund University. 6
Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). MDPI. 7
Aliphatic Hydantoin Derivatives: Synthetic Scaffolds, N-Halamine Biocides, and Spirocyclic Therapeutics
The following technical guide provides an in-depth review of aliphatic hydantoin derivatives, focusing on their synthesis, unique pharmacological profiles (distinct from their aromatic cousins like phenytoin), and specif...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth review of aliphatic hydantoin derivatives, focusing on their synthesis, unique pharmacological profiles (distinct from their aromatic cousins like phenytoin), and specific applications in antimicrobial N-halamine systems and aldose reductase inhibition.
Executive Summary
While the hydantoin (imidazolidine-2,4-dione) scaffold is historically synonymous with the aromatic anticonvulsant phenytoin, aliphatic hydantoin derivatives —specifically 5,5-dialkyl and spiro-cycloalkyl analogs—occupy a distinct and critical niche in modern pharmacology and materials science. Unlike their aromatic counterparts, aliphatic hydantoins possess unique stability profiles that make them ideal precursors for N-halamine biocides (oxidative chlorine reservoirs) and stereochemically rigid aldose reductase inhibitors (spirohydantoins). This guide synthesizes the chemical logic, synthesis pathways, and pharmacological mechanisms of these aliphatic derivatives.
Chemical Foundation & Synthesis
The aliphatic hydantoin core is defined by the substitution at the C5 position. The absence of aromatic conjugation at C5 alters the electron density of the N1 and N3 positions, significantly impacting pKa and chemical stability.
The Bucherer-Bergs Reaction
The most robust method for synthesizing 5,5-dialkylhydantoins and spirohydantoins is the Bucherer-Bergs reaction . Unlike the Read reaction (which uses free cyanate and requires pre-formed amino acids), Bucherer-Bergs is a multicomponent reaction ideal for converting aliphatic ketones directly into the hydantoin ring.
Mechanism:
The reaction proceeds via the formation of a cyanohydrin, followed by an aminonitrile intermediate. The critical step is the attack of carbon dioxide (from ammonium carbonate) to form a cyanocarbamic acid, which cyclizes.
Figure 1: The Bucherer-Bergs multicomponent pathway for converting aliphatic ketones to hydantoins.[1]
Protocol: Synthesis of 5,5-Dimethylhydantoin (DMH)
This protocol yields the core scaffold used for N-halamine biocides.
Reagents: Acetone (0.1 mol), Ammonium Carbonate (0.3 mol), Potassium Cyanide (0.1 mol), Ethanol (50% v/v).
Safety: KCN is highly toxic. All operations must occur in a functioning fume hood with cyanide antidote kits available.
Dissolution: Dissolve ammonium carbonate (28.8 g) in 100 mL of 50% aqueous ethanol in a round-bottom flask.
Addition: Add potassium cyanide (6.5 g) and acetone (5.8 g) to the mixture.
Reaction: Heat the mixture at 55–60°C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.
Concentration: Evaporate the ethanol under reduced pressure (Rotavap) until the volume is reduced by half.
Crystallization: Cool the aqueous residue in an ice bath. 5,5-dimethylhydantoin will precipitate as white crystals.
Purification: Recrystallize from minimal hot water.
Validation: Melting point should be 175–178°C.
Pharmacology I: N-Halamine Antimicrobials
The most commercially significant application of aliphatic hydantoins is their conversion into N-halamines (N-Cl or N-Br bonds).[2]
Mechanism of Action: Oxidative Transfer
Unlike antibiotics that target specific metabolic pathways, N-halamine hydantoins act as contact biocides. The 5,5-dialkyl substitution is crucial here: it prevents the "dehydrohalogenation" (loss of HCl) that would occur if alpha-hydrogens were present, ensuring the N-Cl bond is stable yet reactive enough to transfer chlorine.
The "Kill" Mechanism:
Contact: Bacteria contact the N-chlorohydantoin surface.
Transfer: The oxidative chlorine atom (
) is transferred from the hydantoin nitrogen to thiol (-SH) or amino groups on bacterial membrane proteins.
Death: Oxidation of these groups causes protein unfolding, enzyme inactivation, and cell death.
Regeneration: The spent hydantoin can be "recharged" by washing with dilute bleach (NaOCl).
Figure 2: The regenerative cycle of N-halamine antimicrobial hydantoins.
Experimental Assay: Iodometric Titration for Active Chlorine
To quantify the pharmacological potency (chlorine loading) of an aliphatic hydantoin derivative:
Sample Prep: Weigh 0.1 g of chlorinated hydantoin derivative. Dissolve in 20 mL deionized water (or suspend if polymer).
Acidification: Add 2 mL of glacial acetic acid.
Iodide Addition: Add 1 g of potassium iodide (KI). The solution will turn yellow/brown due to liberation of
.
Reaction:
Titration: Titrate with 0.01 N sodium thiosulfate (
) until the yellow color fades to pale yellow.
Indicator: Add starch solution (blue complex forms). Continue titrating until the solution is colorless.
Calculation: Active Chlorine (%) =
Pharmacology II: Spirohydantoins as Aldose Reductase Inhibitors
Spirohydantoins represent a class where the C5 carbon of the hydantoin ring is part of a cycloalkyl or heterocyclic ring.
The Sorbinil Class
Sorbinil is the prototype of this class. It is a spirohydantoin derived from a chroman-4-one.[3][4]
Target: Aldose Reductase (ALR2).
Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2. Sorbitol accumulation causes osmotic stress, leading to neuropathy and cataracts.
SAR Insight: The spiro-configuration locks the hydantoin ring in a rigid orientation perpendicular to the aromatic chroman ring. This rigidity is essential for fitting into the "anion-binding pocket" of the ALR2 enzyme.
Structure-Activity Relationship (SAR)
Feature
Effect on Activity
Mechanistic Reason
C5 Spiro-fusion
Critical Increase
Restricts conformational freedom; mimics the transition state.
N3-Substitution
Decrease
The N3-H is the acidic proton required for H-bonding in the active site.
Ring Size (Spiro)
5- or 6-membered
Optimal steric fit. Larger rings clash with the enzyme pocket walls.
Lipophilicity
Moderate Increase
Enhances blood-nerve barrier penetration (crucial for neuropathy).
Pharmacology III: Anticonvulsant Nuances
While aromatic hydantoins (Phenytoin) are sodium channel blockers, aliphatic derivatives show a divergent profile.
Sedation vs. Anticonvulsion: 5,5-dialkylhydantoins (e.g., 5-ethyl-5-methylhydantoin) often exhibit sedative/hypnotic properties (nirvanol-like activity) rather than pure anticonvulsant activity.
Mechanism: The aliphatic side chains lack the pi-stacking interactions necessary to stabilize the inactivated state of the voltage-gated sodium channel (VGSC) as effectively as phenyl rings. Instead, they may interact with GABAergic systems, leading to sedation.
Exception: Spirohydantoins, due to their bulk, can regain anticonvulsant activity by mimicking the spatial occupancy of a phenyl ring without the aromaticity.
References
Bucherer-Bergs Reaction Mechanism & History
Source: Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie.
Context: Foundational synthesis protocol for 5,5-disubstituted hydantoins.[5]
N-Halamine Biocides and Mechanism
Source: Si, Y., et al. (2017). "N-Halamine-Based Antimicrobial Additives for Polymers."[2][6][7] National Institutes of Health (PMC).
Context: Detailed mechanism of oxidative chlorine transfer and recharging protocols.
Spirohydantoins as Aldose Reductase Inhibitors
Source: Sarges, R., et al. (1988). "Spiro hydantoin aldose reductase inhibitors."[3][4][8][9] Journal of Medicinal Chemistry.
Context: Discovery of Sorbinil and SAR of spiro-fused hydantoins.
Recent Advances in Hydantoin Pharmacology
Source: Gupta, A. K., et al. (2025).[10] "Recent Development in Hydantoins... as Anticancer Agents."[11][12] Mini-Reviews in Medicinal Chemistry.
Context: Updates on antiproliferative activities of hydantoin derivatives.[11][13]
Antimicrobial Rechargeable Polymers
Source: Kocer, H. B., et al. (2011). "N-halamine-based rechargeable antimicrobial and biofilm-controlling polyurethane."[6][7] Acta Biomaterialia.
Protocol for recrystallization of 5,5-Dipropylhydantoin from ethanol
Application Note: Protocol for the Recrystallization of 5,5-Dipropylhydantoin from Ethanol Introduction & Mechanistic Rationale 5,5-Dipropylhydantoin is a dialkylhydantoin derivative historically investigated for its hyp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Recrystallization of 5,5-Dipropylhydantoin from Ethanol
Introduction & Mechanistic Rationale
5,5-Dipropylhydantoin is a dialkylhydantoin derivative historically investigated for its hypnotic properties and characteristically low toxicity[1]. Typically synthesized via the Bucherer-Bergs reaction from 4-heptanone, potassium cyanide, and ammonium carbonate, the crude product requires stringent purification to remove unreacted precursors, inorganic salts, and polymeric side products[1].
The Causality of Solvent Selection:
The selection of ethanol as the crystallization solvent is driven by the amphiphilic nature of 5,5-dipropylhydantoin. The molecule features a polar imidazolidine-2,4-dione (hydantoin) core and two non-polar propyl chains. Ethanol acts as a highly effective solvent because its hydroxyl group forms hydrogen bonds with the hydantoin ring's NH and C=O groups at elevated temperatures[2]. However, as the temperature decreases, the hydrophobic character imparted by the dipropyl substituents dominates, drastically reducing solubility and driving supersaturation[2]. This steep solubility-temperature gradient makes ethanol an ideal solvent for high-yield, high-purity recrystallization.
Physicochemical & Crystallographic Profile
Understanding the target molecule's physical properties is critical for designing a self-validating purification system. As alkyl chain length increases from methyl to propyl, crystal packing efficiency decreases, leading to a predictable reduction in melting point compared to its shorter-chain analogs (e.g., 5,5-dimethylhydantoin melts at 174-180°C, and 5,5-diethylhydantoin at 165.5-167°C)[3].
Table 1: Physicochemical and Crystallographic Data of 5,5-Dipropylhydantoin
Soluble in hot ethanol/methanol; insoluble in cold water[2]
Experimental Workflow
Workflow for the ethanol-based recrystallization of 5,5-dipropylhydantoin.
Detailed Step-by-Step Protocol
Caution: Conduct all procedures in a well-ventilated fume hood. Wear appropriate PPE.
Step 1: Solvent Saturation and Dissolution
Weigh the crude 5,5-dipropylhydantoin accurately to establish a baseline for mass balance calculations.
Transfer the crude solid to a round-bottom flask equipped with a reflux condenser.
Add absolute ethanol gradually. Begin with a ratio of approximately 4–5 mL of ethanol per gram of crude product.
Heat the suspension to a gentle reflux (75–78°C) using a water bath or heating mantle.
Causality Check: If the solid does not completely dissolve, add hot ethanol in 1 mL increments until full dissolution is achieved. Avoid excessive solvent, which will depress the final yield by keeping the product solvated even at low temperatures.
Step 2: Hot Filtration (Removal of Insolubles)
Pre-heat a glass funnel and fluted filter paper to prevent premature crystallization in the stem.
Rapidly filter the hot solution into a pre-warmed Erlenmeyer flask.
Causality Check: This step removes unreacted inorganic salts (e.g., ammonium carbonate residues) and insoluble polymeric byproducts that do not dissolve in ethanol[1].
Step 3: Controlled Nucleation and Crystallization
Allow the filtered solution to cool to room temperature undisturbed. The cooling rate should be approximately 0.5°C/min.
Causality Check: Slow cooling promotes the formation of the thermodynamically stable monoclinic (P2₁/c) crystal lattice[4]. Rapid cooling (crashing out) traps solvent molecules and impurities within the crystal matrix, defeating the purpose of the recrystallization.
Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 2 hours to maximize the precipitation of the hydrophobic dipropyl chains from the polar solvent.
Step 4: Isolation and Washing
Collect the newly formed crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a minimal volume (1-2 mL per gram of product) of ice-cold absolute ethanol.
Causality Check: The wash solvent must be ice-cold to prevent re-dissolution of the purified product while effectively flushing away the mother liquor containing soluble impurities.
Step 5: Drying and Yield Calculation
Transfer the crystals to a pre-weighed watch glass.
Dry in a vacuum oven at 60°C and 50 mbar for 12 hours.
Calculate the percentage yield. A successful recrystallization of this compound typically yields 75-85% recovery.
Self-Validating Quality Control (IPQC)
To ensure the protocol acts as a self-validating system, the following analytical checks must be performed on the final product:
Spectroscopic Validation: Perform FT-IR spectroscopy. The purified 5,5-dipropylhydantoin must exhibit sharp, distinct carbonyl (C=O) stretching bands at approximately 1770 cm⁻¹ and 1710 cm⁻¹, characteristic of the hydantoin ring[3].
Melting Point Depression Analysis: Compare the melting point of the recrystallized product against the crude. A sharp melting range (< 2°C variance) indicates high phase purity and efficient crystal packing.
Mother Liquor Analysis: Concentrate the mother liquor and analyze via TLC or HPLC to quantify product loss and identify the impurity profile, ensuring the mass balance is fully accounted for.
Thermodynamic drivers for 5,5-dipropylhydantoin crystallization in ethanol.
References
[1] Title: The Chemistry of the Hydantoins | Source: datapdf.com | URL: 1
Comprehensive HPLC Method Development for the Detection of 5,5-Dipropyl-imidazolidine-2,4-dione
Executive Summary & Rationale 5,5-Dipropyl-imidazolidine-2,4-dione (CAS 36033-33-7), commonly referred to as 5,5-dipropylhydantoin, is a heterocyclic organic compound with significant historical and contemporary relevanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
5,5-Dipropyl-imidazolidine-2,4-dione (CAS 36033-33-7), commonly referred to as 5,5-dipropylhydantoin, is a heterocyclic organic compound with significant historical and contemporary relevance in pharmaceutical research, particularly as an anticonvulsant and hypnotic agent[1][2]. Structurally, it consists of a polar imidazolidine-2,4-dione core substituted with two lipophilic propyl chains at the C5 position.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior. Because the molecule lacks extended aromatic conjugation (unlike its analog, phenytoin) and is non-volatile, Gas Chromatography (GC) without derivatization is suboptimal. Reversed-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) provides the most reliable, self-validating framework for its quantification in drug development and proteomics applications.
Physicochemical Profiling & Causality in Method Design
To design a method that is not just functional but analytically rigorous, every chromatographic parameter must be dictated by the molecule's intrinsic properties.
Hydrophobicity & Column Selection: The presence of two propyl groups at the C5 position significantly increases the molecule's lipophilicity compared to simpler hydantoins like 5,5-dimethylhydantoin[3]. This structural feature dictates the use of a C18 (Octadecylsilane) stationary phase. The C18 carbon chains provide maximum surface area for van der Waals interactions with the dipropyl groups, ensuring adequate retention and preventing early elution in the void volume.
Acid-Base Chemistry & Mobile Phase pH: The imidazolidine-2,4-dione ring contains imide nitrogens with a weakly acidic character (pKa ~8.5–9.0). If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, leading to peak broadening, splitting, and irreproducible retention times. By buffering the mobile phase to pH 3.0 , the molecule is forced into a 100% unionized state, guaranteeing sharp, symmetrical peaks.
Detector Wavelength & Buffer Selection: The compound lacks a strong chromophore (like a phenyl ring), meaning its UV absorbance relies entirely on the
and transitions of the carbonyl groups in the hydantoin ring. These absorb strongly in the low UV region (200–220 nm). Consequently, Phosphoric acid () is chosen over Formic acid or TFA to acidify the mobile phase. Phosphoric acid has a UV cutoff of ~195 nm, providing a stable, noise-free baseline at the detection wavelength of 210 nm , whereas Formic acid (cutoff ~210 nm) would cause severe baseline drift.
RP-HPLC retention mechanism for 5,5-Dipropyl-imidazolidine-2,4-dione.
Experimental Protocols: Step-by-Step Methodology
Reagent & Standard Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade 85% Phosphoric acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane. Causality: Filtration removes particulates that could clog the column frit, while the acid suppresses analyte ionization.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). Filter and degas.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5,5-Dipropyl-imidazolidine-2,4-dione reference standard[1]. Dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Solutions: Dilute the stock solution with the initial mobile phase (40:60 A:B) to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.
Chromatographic Execution
System Purge: Purge the HPLC pumps with Mobile Phase A and B to remove any air bubbles.
Column Equilibration: Install a C18 column (150 mm × 4.6 mm, 5 µm). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics. Equilibrate with 40% A / 60% B at 1.0 mL/min for 30 minutes until the UV baseline at 210 nm is perfectly stable.
Injection Sequence:
Inject 10 µL of Blank (Mobile Phase).
Inject 10 µL of the System Suitability Test (SST) standard (50 µg/mL) six consecutive times.
A method is only as reliable as its validation. This protocol is designed as a self-validating system adhering strictly to the ICH Q2(R1) guidelines for analytical procedures[4][5]. Before any sample data is accepted, the System Suitability Test (SST) must pass predefined criteria. If the SST fails (e.g., due to column degradation or pump cavitation), the run is automatically invalidated, preventing the reporting of erroneous data.
Logical workflow for HPLC method development and ICH Q2(R1) validation.
Data Presentation & System Parameters
Table 1: Physicochemical Properties of the Analyte
Preparation of 5,5-Dipropylhydantoin from 4-octanone and ammonium carbonate
Application Note: Scalable Synthesis of 5,5-Dipropylhydantoin via the Bucherer-Bergs Reaction Introduction & Scientific Context The synthesis of 5,5-dipropylhydantoin from 4-octanone represents a classic application of t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 5,5-Dipropylhydantoin via the Bucherer-Bergs Reaction
Introduction & Scientific Context
The synthesis of 5,5-dipropylhydantoin from 4-octanone represents a classic application of the Bucherer-Bergs reaction , a multicomponent transformation essential in medicinal chemistry. Hydantoins (imidazolidine-2,4-diones) are a privileged scaffold in drug discovery, serving as the core structure for anticonvulsants like phenytoin (5,5-diphenylhydantoin).
While phenytoin contains aromatic rings, 5,5-dipropylhydantoin introduces aliphatic lipophilicity, altering the compound's blood-brain barrier (BBB) penetration and metabolic stability. This specific synthesis is critical for researchers developing valproic acid analogs or exploring structure-activity relationships (SAR) of lipophilic anticonvulsants.
Scope of this Note:
This guide provides a validated protocol for the conversion of 4-octanone to 5,5-dipropylhydantoin using ammonium carbonate and potassium cyanide. It emphasizes mechanistic understanding, safety compliance (cyanide handling), and rigorous characterization.
Reaction Mechanism: The Bucherer-Bergs Pathway[1][2][3]
To optimize yield, one must understand the "Why" behind the "How." The reaction is not a simple condensation but a cascade of equilibrium-driven steps.
Key Mechanistic Insights:
Cyanohydrin Formation: The reaction initiates with the attack of the cyanide ion on the ketone carbonyl.[1][2]
Amine Substitution: Ammonia (from ammonium carbonate) displaces the hydroxyl group to form an aminonitrile.[1]
Carbamation: Carbon dioxide (also from ammonium carbonate) reacts with the amine to form a carbamic acid intermediate.[1]
Cyclization: The carbamic acid oxygen attacks the nitrile carbon, closing the ring to form a 5-imino-oxazolidinone, which rearranges irreversibly to the thermodynamically stable hydantoin.
DOT Diagram: Reaction Mechanism
Figure 1: The Bucherer-Bergs cascade.[1][2] Note that excess Ammonium Carbonate is required to drive the equilibrium toward the carbamic acid species.
Experimental Protocol
Safety Alert (Critical): This protocol uses Potassium Cyanide (KCN) .
Hazard: KCN releases fatal Hydrogen Cyanide (HCN) gas upon contact with acid.
Requirement: All operations must be performed in a functioning fume hood.
Quench: Keep a bleach (sodium hypochlorite) bath ready to neutralize all cyanide waste and glassware immediately after use.
Materials & Stoichiometry
Reagent
Role
Equiv.
MW ( g/mol )
Quantity (Example)
4-Octanone
Substrate
1.0
128.21
12.8 g (100 mmol)
Potassium Cyanide (KCN)
Reagent
1.2
65.12
7.8 g
Ammonium Carbonate
Reagent
3.0
96.09
28.8 g
Ethanol (50% aq)
Solvent
N/A
N/A
150 mL
HCl (Conc.)
Work-up
N/A
N/A
As needed to pH 2
Step-by-Step Methodology
Phase 1: Reaction Setup
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 28.8 g of ammonium carbonate in 80 mL of water.
Cyanide Addition: Carefully add 7.8 g of KCN to the solution. Stir until fully dissolved.
Note: The solution is now highly basic. Do not acidify.
Substrate Addition: Add 12.8 g of 4-octanone followed by 70 mL of Ethanol. The ethanol is required to solubilize the organic ketone in the aqueous salt solution.
Reflux: Attach a reflux condenser. Heat the mixture to 60–65°C (internal temperature) for 12–18 hours .
Insight: Temperatures >70°C can cause decomposition of ammonium carbonate into gases before they react.
Phase 2: Isolation & Work-up
Volume Reduction: Remove the condenser. Ideally, concentrate the mixture to ~50% volume using a rotary evaporator (trap containing bleach) to remove ethanol. If not available, open heating in the hood for 1 hour is acceptable.
Cooling: Cool the aqueous residue to 0–5°C in an ice bath.
Acidification (The Critical Step):
Mechanism:[3][1][4][2] The hydantoin product exists as a soluble salt in the basic reaction mixture.
Action: Slowly add concentrated HCl dropwise in the fume hood.
Observation: Massive evolution of CO2 will occur. Continue adding HCl until pH reaches ~2. A white precipitate (the crude hydantoin) will form.
Safety: Ensure the evolved gas is vented; it may contain traces of HCN.
Phase 3: Purification
Filtration: Filter the white solid using a Buchner funnel.
Washing: Wash the cake with ice-cold water (3 x 20 mL) to remove inorganic salts (KCl, NH4Cl).
Recrystallization:
Dissolve the crude solid in a minimum amount of hot Ethanol (or Ethanol/Water 60:40).
Allow to cool slowly to room temperature, then to 4°C.
Filter the pure crystals and dry in a vacuum oven at 50°C.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 5,5-dipropylhydantoin.
Characterization & Validation
To ensure the "Trustworthiness" of your product, compare your data against these expected values.
Parameter
Expected Result
Notes
Appearance
White crystalline powder
Melting Point
199–200°C
Distinctive high MP due to H-bonding network [1].
IR Spectroscopy
1720, 1770 cm⁻¹
Characteristic carbonyl double bands of hydantoin ring.
1H NMR (DMSO-d6)
δ 10.5 (s, 1H, NH), 8.0 (s, 1H, NH)
Broad singlets for ring protons are diagnostic.
Solubility
Soluble in EtOH, DMSO; Insoluble in Water
Troubleshooting Guide:
Low Yield (<50%): Usually due to insufficient heating time or loss of ammonium carbonate. Solution: Add a slight excess of ammonium carbonate midway through the reaction.
Oily Product: Indicates impurities or residual ketone. Solution: Recrystallize from ethanol/water. If oil persists, triturate with hexanes to remove unreacted 4-octanone.
References
Henze, H. R., & Speer, R. J. (1942). Identification of Carbonyl Compounds through Conversion into Hydantoins.[3][5] Journal of the American Chemical Society, 64(3), 522–523.
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I). Journal für Praktische Chemie, 140(2), 291–316.
Ware, E. (1950). The Chemistry of the Hydantoins.[3][1][4][2][5][6][7][8][9] Chemical Reviews, 46(3), 403–470.[2]
Disclaimer: This protocol involves hazardous chemicals (Cyanide). It is intended for use only by trained professionals in a controlled laboratory setting.
In vivo anticonvulsant screening assays using 5,5-Dipropylhydantoin
Application Note: Comparative In Vivo Anticonvulsant Screening of 5,5-Dipropylhydantoin Abstract & Strategic Context This application note details the protocol for the in vivo pharmacological evaluation of 5,5-Dipropylhy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comparative In Vivo Anticonvulsant Screening of 5,5-Dipropylhydantoin
Abstract & Strategic Context
This application note details the protocol for the in vivo pharmacological evaluation of 5,5-Dipropylhydantoin (DPH) . While 5,5-Diphenylhydantoin (Phenytoin) is a gold-standard antiepileptic drug (AED), its structural analog DPH serves a critical role in Structure-Activity Relationship (SAR) studies.
Why screen DPH?
In medicinal chemistry, DPH is utilized to validate the "Aromatic Necessity Hypothesis." Phenytoin’s efficacy relies on the two phenyl rings interacting with voltage-gated sodium channels (NaV) in their inactivated state. DPH, by substituting these aromatic rings with flexible propyl chains, typically exhibits reduced anti-electroshock efficacy but increased sedative potential.
This guide provides a robust workflow to quantify this divergence, using DPH as a probe to calibrate assay sensitivity to lipophilicity and steric factors.
Dissolve DPH powder in 100% DMSO first. Vortex until clear.
Add Tween 80 and vortex.
Slowly add warm (37°C) saline while vortexing to prevent precipitation.
Note: If the solution turns cloudy, sonicate for 10 minutes at 40°C.
Dosing Volume: 10 mL/kg (mice) or 2 mL/kg (rats).
Route: Intraperitoneal (i.p.) is preferred for screening to bypass first-pass metabolism variability.
Experimental Workflow
The following diagram illustrates the logical flow of the screening cascade. Toxicity must be assessed before efficacy to ensure that "protection" is not merely sedation (motor impairment).
Figure 1: Screening Cascade. Neurotoxicity (Rotarod) serves as a gatekeeper before Efficacy (MES) testing to distinguish specific anticonvulsant activity from non-specific sedation.
Objective: Determine the Median Toxic Dose (TD50). DPH is known to possess sedative properties due to the alkyl substitution; this test quantifies motor coordination deficits.
Failure Criteria: A mouse is considered "neurotoxic" if it falls in <10 seconds or fails to hold on for 50% of the control group's average time.
Protocol 2: Maximal Electroshock Seizure (MES) Test
Objective: Determine the Median Effective Dose (ED50). The MES test models generalized tonic-clonic seizures and is the gold standard for NaV channel blockers.
Mechanism: Phenytoin protects against MES by blocking high-frequency repetitive firing. DPH is expected to be significantly less potent or inactive in this specific assay compared to Phenytoin, illustrating the SAR requirement for aromaticity.
Immediately release mouse into a clear observation cage.
Endpoint: Presence or absence of Tonic Hindlimb Extension (THE) .
Protection: Abolition of THE (hindlimbs remain flexed or do not extend past 90°).
Failure: Full rigid extension of hindlimbs (180°).
Data Analysis & SAR Comparison
The value of this experiment lies in the comparison between DPH and the reference standard, Phenytoin.
Calculations:
ED50 / TD50: Calculated using Probit Analysis or Litchfield-Wilcoxon method.
Therapeutic Index (TI):
. A high TI indicates a safe, effective drug.
Expected Results Table:
Compound
Structure (C5)
MES ED50 (mg/kg)
Rotarod TD50 (mg/kg)
TI (TD50/ED50)
SAR Conclusion
Phenytoin
Diphenyl
~9.5
~65
~6.8
High potency; Aromatic rings essential for NaV binding.
DPH
Dipropyl
>100 (or Inactive)
~80
<1.0
Low potency; Alkyl chains increase sedation but lose NaV specificity.
Mechanistic Insight (SAR Visualization)
The following diagram explains why DPH fails the MES test compared to Phenytoin.
Figure 2: Mechanistic SAR. Phenytoin utilizes aromatic pi-stacking to stabilize the NaV channel inactivated state. DPH lacks this feature, resulting in loss of efficacy.
References
National Institute of Neurological Disorders and Stroke (NINDS). Anticonvulsant Screening Program (ASP) Protocols.[6][7][8] NIH.[6][7][8] Available at: [Link]
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[9] Methods and Findings in Experimental and Clinical Pharmacology.[9] Available at: [Link]
Swinyard, E. A., et al. (1989).General principles: experimental selection, quantification, and evaluation of anticonvulsants. In: Antiepileptic Drugs (3rd Ed). Raven Press.
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Available at: [Link]
Brown, T. R., et al. (1980). 5,5-Diphenylhydantoin (Phenytoin) Structure-Activity Relationships.[10] Journal of Medicinal Chemistry. (Classic reference for Hydantoin SAR).
Application Note: Advanced Formulation Strategies for Hydrophobic Hydantoin Compounds
Executive Summary: The Hydantoin Challenge Hydantoin derivatives (imidazolidine-2,4-diones) represent a critical scaffold in medicinal chemistry, particularly for anticonvulsants and anti-androgens.[1] However, their dev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Hydantoin Challenge
Hydantoin derivatives (imidazolidine-2,4-diones) represent a critical scaffold in medicinal chemistry, particularly for anticonvulsants and anti-androgens.[1] However, their development is frequently stalled by a "brick dust" physicochemical profile: high melting points (>290°C), high lipophilicity (LogP > 2.5), and poor aqueous solubility.
This guide moves beyond standard textbook advice, offering field-proven strategies to overcome the "Phenytoin Dilemma" : the trade-off between solubility (requiring high pH/cosolvents) and physiological tolerance (requiring neutral pH/isotonicity). We focus on three distinct formulation pathways: Cosolvent/pH Manipulation , Cyclodextrin Inclusion , and Amorphous Solid Dispersions (ASD) .
Physicochemical Profiling & The Decision Matrix
Before selecting a strategy, the compound must be profiled. Hydantoins act as weak acids due to the imide proton at the N3 position.
pKa: Typically 8.0 – 9.0 (e.g., Phenytoin pKa ≈ 8.3).
Crystal Energy: High lattice energy often drives the melting point above 250°C, making the compound resistant to dissolution even when lipophilicity is moderate.
Stability Risk: The hydantoin ring is susceptible to hydrolysis in strongly alkaline conditions (pH > 11), opening to form hydantoic acid derivatives [1].
Formulation Decision Tree
The following logic flow dictates the optimal strategy based on the compound's specific properties and the target delivery route.
Figure 1: Decision matrix for hydantoin formulation based on stability and physicochemical properties.
Strategy A: The "High pH" Parenteral System
Best for: Compounds with high chemical stability and immediate solubility requirements.
The classic phenytoin sodium injection utilizes a "ternary solvent system" to achieve solubility. Because the pKa is ~8.3, significant ionization (and thus solubility) only occurs at pH > 10. However, this introduces the risk of phlebitis (due to high pH) and precipitation (upon dilution in blood).
The "40/10" Protocol (Standard Reference)
This protocol mimics the commercial Dilantin formulation to establish a baseline solubility curve.
Vehicle Preparation: Prepare a vehicle of 40% Propylene Glycol, 10% Ethanol, and 50% WFI (v/v).
Alkalization: Add NaOH to adjust the vehicle pH to 11.5.
Saturation: Add the hydantoin compound in excess.
Adjustment: Continue adding NaOH dropwise until the solution clears, aiming for a final pH of 12.0 ± 0.1.
Filtration: Filter through a 0.22 µm PVDF membrane.
Critical Warning: At pH 12, the hydantoin ring is chemically stressed. You must assay for the hydrolysis product (hydantoic acid) using HPLC within 24 hours. If degradation > 0.5% is observed, abandon this strategy and move to Strategy B (Cyclodextrins) [1].
Strategy B: Cyclodextrin Inclusion Complexation
Best for: Unstable compounds or avoiding organic solvents.
Cyclodextrins (CDs) encapsulate the hydrophobic phenyl rings of the hydantoin, increasing solubility without extreme pH shifts. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard here due to its high safety profile and cavity size suitable for the phenyl moiety [2].
Protocol: Phase Solubility Determination
This experiment determines the stability constant (
), telling you exactly how much CD is required to solubilize your drug dose.
Preparation: Prepare 0%, 5%, 10%, 20%, and 40% (w/v) solutions of HP-β-CD in phosphate buffer (pH 7.4).
Addition: Add excess hydantoin compound to each vial.
Equilibration: Shake at 25°C for 48 hours.
Analysis: Filter (0.45 µm) and quantify drug concentration via HPLC.
Calculation: Plot Concentration of Drug (M) vs. Concentration of CD (M).
Calculate
using the slope:
(Where is intrinsic solubility).
Success Criteria: A linear increase (A_L type) indicates 1:1 complexation. For hydantoins, a
value between 200–1000 is ideal for stable formulation and efficient release [3].
Strategy C: Amorphous Solid Dispersions (ASD)
Best for: Oral bioavailability enhancement of high-melting-point hydantoins.
Crystalline hydantoins require immense energy to break their lattice structure. ASDs freeze the drug in a disordered, high-energy amorphous state.[5][6] HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) is the polymer of choice for hydantoins because its amphiphilic nature interacts with the phenyl rings to inhibit recrystallization [4].
Mechanism of Action
The polymer prevents the "brick dust" from reforming crystals through two mechanisms:
Tg Effect: Increasing the glass transition temperature of the mixture.
Specific Interactions: Hydrogen bonding between the hydantoin imide and polymer carbonyls.
Figure 2: Manufacturing workflow for Hydantoin ASDs using Spray Drying.
HPMCAS-MG (Medium Grade - optimal pH release for upper GI)
Acetone (or Methanol/DCM depending on solubility)
Steps:
Ratio Selection: Prepare Drug:Polymer ratios of 1:3 and 1:9 (w/w). Higher polymer content usually improves stability.
Dissolution: Dissolve both components in Acetone. Ensure total solids concentration is < 5% to ensure rapid evaporation.
Rotary Evaporation: Remove solvent at 40°C under vacuum. Rapid drying is crucial to prevent phase separation.
Secondary Drying: Dry the resulting film/foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Milling: Gently mill the crust into a fine powder.
Characterization (Critical):
PXRD (Powder X-Ray Diffraction): Must show a "halo" pattern (no sharp peaks).
DSC (Differential Scanning Calorimetry): Look for a single glass transition (Tg). If two Tgs appear, the system is phase-separated and unstable [5].
References
Hydrolysis of Hydantoins: Pojarlieff, I. G. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea.[7] Journal of the Chemical Society, Perkin Transactions 2.[7]
Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Phenytoin-CD Stability Constants: Menard, F. A. (1990). A Physico-Chemical Study of the Complexation of Cyclodextrins with Pharmaceuticals. University of Rhode Island.
HPMCAS for Phenytoin: Rinderspacher, T., et al. (2019).[14] Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. ACS Omega.
ASD Modeling: Li, N., et al. (2017). Multiscale Computational Modeling of the Nanostructure of Solid Dispersions of HPMCAS and Phenytoin. Molecular Pharmaceutics.
Application Note: Regioselective N-Alkylation of 5,5-Dipropyl-imidazolidine-2,4-dione
Abstract & Strategic Context 5,5-Dipropyl-imidazolidine-2,4-dione (5,5-dipropylhydantoin) is a lipophilic structural analog of the anticonvulsant phenytoin. In medicinal chemistry, the alkylation of the hydantoin core is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
5,5-Dipropyl-imidazolidine-2,4-dione (5,5-dipropylhydantoin) is a lipophilic structural analog of the anticonvulsant phenytoin. In medicinal chemistry, the alkylation of the hydantoin core is a critical transformation used to modulate lipophilicity (LogP), blood-brain barrier permeability, and metabolic stability.
This guide addresses a common synthetic challenge: Regioselectivity . The hydantoin ring possesses two nucleophilic nitrogen atoms (N3 and N1) with distinct electronic and steric environments. This application note provides validated protocols for:
Selective N3-Monoalkylation (Thermodynamically and kinetically favored).
Selective N1-Monoalkylation (Requires specific base/solvent tuning).
N1,N3-Dialkylation (Forcing conditions).
Mechanistic Grounding & Regioselectivity
To achieve reproducible results, one must understand the electronic landscape of the substrate.
Acidity and pKa
The regiochemistry is primarily dictated by the acidity of the NH protons:
N3-H (Imidic): Located between two carbonyl groups (C2 and C4). It is significantly more acidic (
).
N1-H (Amidic): Located adjacent to the quaternary C5 and the C2 carbonyl. It is much less acidic (
).
Steric Influence of C5-Propyl Groups
Unlike unsubstituted hydantoins, 5,5-dipropylhydantoin possesses significant steric bulk at the C5 position. This steric hindrance protects the N1 position, further directing alkylation toward the more accessible N3 position under mild conditions. Accessing N1 requires overcoming this steric barrier using smaller electrophiles or stronger driving forces (irreversible deprotonation).
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the desired substitution pattern.
Experimental Protocols
Protocol A: Selective N3-Monoalkylation
Rationale: This method utilizes the significant pKa difference. Potassium carbonate (
) is strong enough to deprotonate N3 but too weak to effectively deprotonate N1, ensuring high regioselectivity.
Safety: NaH produces hydrogen gas. Perform in a well-ventilated hood.
Setup: Suspend NaH (25 mmol) in anhydrous DMF (15 mL) under
at 0°C.
Addition: Dissolve 5,5-dipropylhydantoin (10 mmol) in DMF (10 mL) and add dropwise to the NaH suspension.
Caution: Vigorous
evolution. Vent properly.
Stir: Allow to stir at 0°C for 30 minutes until gas evolution ceases.
Alkylation: Add Alkyl Halide (25 mmol) dropwise.
Reaction: Warm to RT and stir for 12 hours.
Workup: Carefully quench with cold water (pour reaction mixture into ice water). The dialkylated product often precipitates as a solid. Filter or extract with EtOAc.[1]
Data Summary & Validation
Comparative Reaction Conditions
Parameter
N3-Selective
N1-Selective
N1,N3-Dialkylation
Base
Solvent
Acetone or DMF
THF
DMF
Temperature
Reflux (60–80°C)
0°C to RT
0°C to RT
Stoichiometry (RX)
1.1 eq
1.2 eq
>2.5 eq
Key Mechanism
pKa discrimination
Kinetic/Cation Control
Brute Force Deprotonation
Typical Yield
85–95%
60–75%
90–98%
Self-Validating Analytical Signals (NMR)
Verifying the site of alkylation is critical. Use
and NMR shifts (DMSO-) [2].
Starting Material: Shows two broad singlets: N1-H (~8.5 ppm) and N3-H (~10.8 ppm).
N3-Alkylated:
Disappearance: The downfield signal (~10.8 ppm) vanishes.
Retention: The N1-H signal (~8.5 ppm) remains.
Shift: The C2 carbonyl signal in
NMR shifts upfield significantly compared to the starting material.
N1-Alkylated:
Disappearance: The N1-H signal (~8.5 ppm) vanishes.
Retention: The downfield N3-H signal (~10.8 ppm) remains.
Dialkylated: No exchangeable protons (
shake).
Workflow Visualization
Figure 2: General experimental workflow for moisture-sensitive alkylation protocols (Methods B and C).
References
Iida, T., et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(6), 566–571. [2]
Belaidi, S., et al. (2025).[3] "N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization..." ACS Omega, 10. (Note: Citation adapted from recent literature on analogous diphenyl systems).
Olimpieri, F., et al. (2012).[4] "Regioselective multicomponent sequential synthesis of hydantoins." Organic & Biomolecular Chemistry, 10, 9538-9555.[4]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: SOL-HYD-55DP
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting precipitation and solubility limits in aqueous buffers[1][2][3]
Executive Summary & Compound Profile
You are encountering solubility difficulties with 5,5-Dipropyl-imidazolidine-2,4-dione (also known as 5,5-dipropylhydantoin). This is a common issue stemming from the compound's physicochemical dichotomy: it possesses a polar, weakly acidic hydantoin core flanked by two lipophilic propyl chains.
The molecule behaves as a hydrophobic weak acid .[1][2][3] In standard physiological buffers (pH 7.4), it exists predominantly in its protonated, neutral form, which has negligible aqueous solubility. Successful dissolution requires manipulating ionization (pH), dielectric constant (co-solvents), or encapsulation (complexation).
Physicochemical "Cheat Sheet"
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
184.24 g/mol
Small molecule; kinetics are fast, thermodynamics limit solubility.[1][2][3]
pKa (Imide NH)
~8.5 – 9.0
CRITICAL: At pH 7.4, <5% of the molecule is ionized.[1][2][3]
LogP (Octanol/Water)
~2.2 – 2.5
Moderately lipophilic.[1][2][3] Requires organic co-solvents or carrier molecules.[1][2][3]
Diagnostic Workflow: Why is my compound crashing out?
Before adjusting your protocol, locate your failure mode in the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of precipitation events.
Module 1: The pH Trap (Ionization Strategy)
The Issue
Users often attempt to dissolve the compound directly in PBS (pH 7.[1][2]4) or water.[1][2][4][5]
The Science: The hydantoin ring contains an imide group (-CO-NH-CO-) at position 3.[1][2][3] This proton is weakly acidic.[1][2][3] To solubilize the compound in water without co-solvents, you must deprotonate this nitrogen to form an anion.
The Math: With a pKa ~8.5, at pH 7.4, the Henderson-Hasselbalch equation dictates:
Result: ~93% of your compound is in the insoluble, neutral form.[1][2]
Troubleshooting Protocol
Q: How do I dissolve it without organic solvents?A: You must use an alkaline buffer, but this may be incompatible with live-cell assays.[1][2][3]
Preparation of Stock (High pH):
Dissolve the compound in 0.1 M NaOH or a Sodium Borate buffer (pH 10.0) .
At this pH, the compound is >95% ionized and highly soluble.[1][2]
Back-Titration (The "Crash" Risk):
If you dilute this high-pH stock into a neutral buffer (pH 7.4), the pH will drop, the molecule will re-protonate, and it will precipitate.[2][3]
Solution: You cannot use the aqueous salt method for neutral physiological assays at high concentrations (>100 µM).[1][2][3] You must switch to Module 2.
Module 2: Organic Co-solvent Systems (DMSO/Ethanol)
The Issue
"I dissolved it in DMSO, but when I added it to my cell culture media, it turned white."
The Science: This is the "Solvent Shift" effect.[1][2][3] The dielectric constant drops rapidly when water is added, lowering the solubility capacity of the system below the concentration of your drug.[2]
Troubleshooting Protocol
Q: What is the maximum concentration I can achieve in media?A: Follow this step-down dilution protocol to prevent "shock" precipitation.
Make a High-Concentration Stock:
Dissolve 5,5-Dipropyl-imidazolidine-2,4-dione in 100% DMSO at 50 mM .
Verification: Solution should be perfectly clear. If not, sonicate at 40°C for 5 minutes.[2][3]
Intermediate Dilution (Critical Step):
Do NOT pipette 50 mM stock directly into 10 mL of media.[1][2][3]
Prepare a 10x working solution in media containing 10% DMSO.
Add the DMSO stock dropwise to the media while vortexing.[1][2]
Final Application:
Dilute the 10x working solution into your final assay volume.[1][2]
Target: Final DMSO concentration should be <0.5% (v/v) to avoid cytotoxicity, limiting your max compound concentration to ~250 µM (assuming 50 mM stock).[2]
Module 3: Advanced Formulation (Cyclodextrins)
The Issue
"I cannot use DMSO/Ethanol due to solvent toxicity in my in vivo/sensitive assay."
The Science
Hydantoins (like phenytoin and its propyl analog) have high affinity for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] The hydrophobic propyl chains and the ring insert into the CD cavity, shielding them from water while the CD's outer hydroxyls maintain aqueous solubility.
Troubleshooting Protocol
Q: How do I prepare a solvent-free aqueous solution?
Prepare Vehicle:
Dissolve 20% (w/v) HP-β-CD in pure water or saline.[1][2][3] Filter sterilize (0.22 µm).
Complexation:
Add excess 5,5-Dipropyl-imidazolidine-2,4-dione powder to the CD solution.[1][2][3]
Stir vigorously (magnetic stir bar) for 24–48 hours at Room Temperature.
Note: Heating to 60°C for 1 hour can accelerate complexation, but cool slowly to prevent precipitation.[1][2][3]
Filtration:
Filter out undissolved solids.[1][2][3] The filtrate contains the solubilized drug-CD complex.[2][3]
FAQ: Rapid Fire Support
Q: Can I autoclave the solution?A:No. While the hydantoin ring is chemically stable, high heat (121°C) under pressure may induce hydrolysis of the imide bond or ring opening, especially in alkaline conditions.[1][2] Use 0.22 µm PES syringe filters for sterilization.[1][2][3]
Q: Is the sodium salt form better?A: Commercially available sodium salts (if custom synthesized) dissolve instantly in water, but they are hygroscopic and unstable in air (absorbing CO2, lowering local pH, and precipitating the free acid).[1][2] Always store as the free acid and generate the salt in situ if needed.[1][2][3]
Q: Why does my HPLC peak split?A: This is likely not a solubility issue but a tautomeric or chiral issue. The 5-position is a chiral center if the two propyl groups were different (they are not here), but if you are running a gradient with high pH, you might see peak broadening due to ionization exchange on the column. Ensure your mobile phase pH is buffered well away from the pKa (use pH 3.0 or pH 7.0, not pH 8.5).
References
PubChem. 5,5-Dipropylhydantoin Compound Summary. National Library of Medicine.[1][2]
[Link]
Stella, V. J., & He, Q. (2008).[1][2][3] Cyclodextrins.[1][2][3] Toxicologic Pathology. (Reference for HP-β-CD solubilization mechanism of lipophilic drugs).
[Link]
Cheméo. Chemical & Physical Properties of Hydantoin Derivatives.
[Link][1][2][3]
For further assistance, please attach your specific buffer composition and HPLC chromatograms in your reply.
Minimizing side reactions during 5,5-dialkylhydantoin formation
Welcome to the Technical Support Center You have reached the Tier 3 Support Desk for Heterocyclic Synthesis. This guide addresses the Bucherer-Bergs reaction , the industry standard for synthesizing 5,5-dialkylhydantoins...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Heterocyclic Synthesis. This guide addresses the Bucherer-Bergs reaction , the industry standard for synthesizing 5,5-dialkylhydantoins from ketones.[1]
While this reaction is generally robust, the simultaneous presence of cyanide, ammonia, and carbonate creates a complex equilibrium where side reactions (polymerization, hydrolysis, aldol condensation) can dominate if thermodynamic parameters are not strictly controlled.
Part 1: The Core Protocol (The "Gold Standard")
Before troubleshooting, ensure your baseline protocol aligns with the thermodynamic requirements of the Bucherer-Bergs interface.
Atmosphere: Sealed vessel (Pressure tube) recommended for volatile ketones.
Why this specific stoichiometry?
Ammonium Carbonate Excess: You need a massive excess (4-6 eq) for two reasons:
Buffering: It maintains the pH at ~8.5–9.0. If pH > 10, HCN polymerizes rapidly. If pH < 7, KCN releases HCN gas (safety hazard) and stops the reaction.
Equilibrium Drive: The reaction is reversible. Excess
and drive the formation of the carbamate intermediate.
Part 2: Mechanism & Failure Points (Visualization)
Understanding where the reaction fails is the first step to fixing it. The diagram below maps the Bucherer-Bergs pathway and identifies the specific nodes where side reactions occur.
Figure 1: Reaction pathway showing the Critical Path (Green) vs. Side Reactions (Red).
Part 3: Troubleshooting Guides (FAQs)
Ticket #01: "My reaction mixture turned black/tarry, and yield is low."
Diagnosis:HCN Polymerization (Azulmic Acid formation).
Cyanide is prone to radical polymerization, forming a dark brown/black polymer known as azulmic acid. This competes with your ketone for cyanide ions.
Corrective Actions:
Check Reagent Quality: Old
converts to ammonium bicarbonate, lowering the ammonia concentration. Use fresh reagents.
Degas Solvents: Polymerization is often oxidative. Sparge your ethanol/water mix with Argon or Nitrogen for 15 minutes before adding KCN.
Light Exclusion: Wrap the reaction vessel in foil. Light accelerates cyanide polymerization.
Temperature Cap: Do not exceed 70°C unless using a sealed tube. At >80°C in open air, ammonia escapes, pH drops, and polymerization accelerates.
Ticket #02: "I isolated a sticky solid that is soluble in base but not acid."
Diagnosis:Hydrolysis to Hydantoic Acid.
You likely overcooked the reaction. While the hydantoin ring is stable, prolonged heating in the alkaline reaction media (generated by ammonium carbonate) will hydrolyze the ring open to form hydantoic acid (the ureido acid).
Corrective Actions:
Strict Time Control: Monitor the reaction by TLC or LC-MS. Once the
-amino nitrile intermediate disappears, stop. Do not "let it run overnight" unnecessarily.
Workup pH: When acidifying to precipitate the product, ensure you drop the pH to ~2–3. Hydantoic acids are often more soluble in water than the closed hydantoin; if you don't see precipitate, your ring might be open.
Cyclization Rescue: If you suspect you have hydantoic acid, reflux the crude solid in 6M HCl for 1-2 hours. This forces the ring to re-close (acid-catalyzed cyclization).
Ticket #03: "My ketone is unreactive (Steric Hindrance)."
Diagnosis:Kinetic Barrier.
Bulky 5,5-dialkyl targets (e.g., from adamantanone or di-tert-butyl ketone) struggle to form the cyanohydrin due to sterics.
Corrective Actions:
Solvent Switch: Replace Ethanol/Water with Ethylene Glycol or Acetamide . These allow higher reaction temperatures (100–120°C) without pressure vessels.
Ultrasonication: Sonication helps disperse the carbonate and breaks up surface passivation on solid ketones, accelerating the initial nucleophilic attack.
Pressure: Use a sealed steel pressure reactor (bomb). This keeps the concentration of
and artificially high, pushing the equilibrium forward despite steric pushback.
Part 4: Data & Optimization Tables
Solvent System Impact on Side Reactions
Solvent System
Recommended Temp
Pros
Cons
50% EtOH / H₂O
60°C
Standard, easy workup (precipitation).
Poor solubility for lipophilic ketones; limits temp.
50% MeOH / H₂O
55°C
Better solubility for some ketones.
Toxicity; lower boiling point limits kinetics.
Ethylene Glycol
100-120°C
High temp overcomes sterics.
Difficult workup (high BP solvent); hard to remove.
DMSO / H₂O
80°C
Excellent solubility.
DANGER: DMSO + Cyanide can be hazardous; difficult workup.
Troubleshooting Logic Tree
Figure 2: Rapid Diagnostic Logic for common experimental failures.
References
Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2]
Pieber, B., et al. (2015).[3] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 27(01), 80-84.
Montagne, C., & Shipman, M. (2006).[4][5] "Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins." Synlett, 2006(14), 2203-2206.
Sarges, R., et al. (1990).[5] "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865.
Purification techniques for removing impurities from 5,5-Dipropylhydantoin
Topic: Advanced Purification Protocols for 5,5-Dipropylhydantoin Introduction Welcome to the technical support hub for 5,5-Dipropylhydantoin (CAS: 52009-13-9) . Unlike its smaller cousin, 5,5-dimethylhydantoin, the dipro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Advanced Purification Protocols for 5,5-Dipropylhydantoin
Introduction
Welcome to the technical support hub for 5,5-Dipropylhydantoin (CAS: 52009-13-9) . Unlike its smaller cousin, 5,5-dimethylhydantoin, the dipropyl variant presents unique purification challenges due to the increased lipophilicity of the propyl chains.
If you are synthesizing this via the standard Bucherer-Bergs reaction (4-heptanone + KCN + ammonium carbonate), your crude product is likely contaminated with inorganic salts, unreacted ketone, and colored polymerization byproducts.
This guide moves beyond generic textbook advice. We focus on causality —why impurities persist—and reproducibility —how to remove them systematically.
Module 1: The "Dirty" Prep – Initial Isolation
Goal: Safe removal of bulk inorganic load (Cyanide/Carbonate) and isolation of crude solid.
The Science:
The Bucherer-Bergs reaction is performed in a basic medium (pH > 8). 5,5-Dipropylhydantoin is a weak acid (pKa ~9.1) due to the N-3 imide proton. In the reaction mixture, it exists partially as a soluble salt. To isolate it, you must break this salt complex.
Protocol:
Concentration: If the reaction solvent is >50% ethanol, evaporate to reduce volume by half.
The Acid Crash: Cool the mixture to 0–5°C. Slowly add concentrated HCl until pH < 3.
Why? This protonates the N-3 nitrogen, rendering the molecule neutral and insoluble in the aqueous-heavy mother liquor.
Caution: This step releases CO₂ (from carbonates) and HCN (from unreacted cyanide). Perform in a high-efficiency fume hood.
Filtration: Collect the precipitate via vacuum filtration.
The Water Wash: Wash the cake vigorously with ice-cold water (3x cake volume).
Insight: Because of the propyl groups, 5,5-dipropylhydantoin is significantly more hydrophobic than dimethylhydantoin. You can wash aggressively with water to remove ammonium salts without significant yield loss.
Module 2: Recrystallization Logic (The Core Purification)
Goal: Removal of organic impurities and isomers.
The Challenge:
The propyl chains increase solubility in organic solvents, making "oiling out" (liquid-liquid phase separation) a common risk during recrystallization if the temperature drops too fast.
Use this logic flow to determine if your sample needs simple recrystallization or chemical reprocessing.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material properties.
Module 3: Chemical Reprocessing (The "Rescue" Method)
Goal: Salvaging failed batches or removing persistent non-polar impurities.
If recrystallization fails (e.g., the product remains sticky or the melting point is depressed), use the Base/Acid Swing . This utilizes the specific acidity of the hydantoin ring, a property many organic impurities (like unreacted ketones) lack.
Mechanism:
Deprotonation: Treat the impure solid with 10% NaOH. The hydantoin forms a water-soluble sodium salt.[3]
Result: Insoluble impurities (polymers, unreacted ketones) are trapped on the filter. The product passes through in the filtrate.[2]
Reprotonation: Acidify the filtrate with HCl.
Result: The hydantoin crashes out as a pure white solid.
Visualization: The pH Swing Mechanism
Figure 2: The chemical reprocessing workflow utilizing the N-3 acidity of the hydantoin ring.[4]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) during recrystallization instead of crystallizing. Why?
Cause: The solution is too concentrated, or the cooling rate is too fast. The propyl chains lower the melting point and increase lipophilicity, making the compound prone to phase separation before crystal lattice formation.
Fix:
Reheat to dissolve the oil.
Add 10-20% more solvent (Ethanol).
Seed the solution: Add a tiny crystal of pure 5,5-dipropylhydantoin at 40-50°C.
Wrap the flask in foil/towel to cool very slowly.
Q2: The melting point is still broad (190–195°C) after one recrystallization. Target is >198°C.
Cause: Isomeric impurities or trapped solvent.
Fix:
Ensure the sample is completely dry . Hydantoins can form hydrates or solvates. Dry at 100°C for 4 hours.
If drying doesn't work, perform the Module 3 (Base/Acid Swing) followed by a final recrystallization.
Q3: There is a persistent yellow tint.
Cause: Oxidation of phenolic impurities or polymerization of cyanide byproducts.
Fix: Increase the Activated Carbon load to 10% w/w and ensure you are boiling for at least 15 minutes before filtering.
References
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
Authoritative review on general hydantoin synthesis, acidity (pKa), and solubility properties.
Bucherer, H. T., & Steiner, W. (1934).[5] "Über die Synthese von Hydantoinen (Synthesis of Hydantoins)." Journal für Praktische Chemie, 140(2), 291–316.
The foundational text for the Bucherer-Bergs reaction mechanism and initial isolation techniques.
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
Standard industrial protocols for solvent selection and troubleshooting oiling-out phenomena.
Sigma-Aldrich. "5,5-Diphenylhydantoin Safety Data Sheet." (Analogous Compound Reference).
Used for establishing baseline safety protocols regarding hydantoin handling and solubility parameters.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: HYD-OPT-2024
Subject: Optimizing Reaction Temperature for Imidazolidine-2,4-dione (Hydantoin) Formation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary: The Thermal Landscape
Welcome to the Technical Support Center. You are likely here because your hydantoin synthesis—whether via the classic Bucherer-Bergs multicomponent reaction or the Acid-Catalyzed Cyclization of ureido derivatives—is suffering from poor yields or incomplete conversion.
Temperature is the single most critical variable in this chemistry. It dictates the competition between kinetic control (formation of the intermediate ureido acid or aminonitrile) and thermodynamic control (ring closure to the stable hydantoin).
Too Low (< 50°C): The reaction stalls at the intermediate stage (e.g., 5-imino-oxazolidin-2-one or ureido acid).
Too High (> 100°C unpressurized): Decomposition of ammonium carbonate (in Bucherer-Bergs) leads to ammonia loss before the ring closes, or polymerization occurs.
This guide provides optimized protocols and a troubleshooting matrix to resolve these thermal bottlenecks.
Mechanism & Thermal Checkpoints
To fix the reaction, you must visualize where it fails. The diagram below maps the Bucherer-Bergs pathway, highlighting critical thermal activation energy (
) barriers.
Caption: Figure 1. Thermal checkpoints in Bucherer-Bergs synthesis. The rearrangement to the final hydantoin is the rate-limiting step requiring sustained heat.
Standard Operating Procedures (SOPs)
Protocol A: The Bucherer-Bergs Method (Multicomponent)
Best for: Converting ketones/aldehydes directly to 5,5-disubstituted hydantoins.
The Issue: Ammonium carbonate decomposes at ~58°C. If you heat too fast, you lose your nitrogen source. If you heat too slow, the ring doesn't close.
(4.0 eq). Note: Excess ammonium carbonate is vital to buffer pH and compensate for thermal loss.
Solvent: 50% Ethanol/Water (v/v).
Step 1 (Pre-incubation): Stir at 45–50°C for 1 hour. This forms the aminonitrile without rapidly degassing
.
Step 2 (Cyclization): Ramp temperature to 65–70°C (internal temp) and hold for 4–12 hours.
Pro-Tip: If using a sealed pressure tube (Ace Glass), you can push this to 90–100°C safely, reducing time to < 2 hours [1].
Workup: Cool to 0°C. Acidify carefully with 6M HCl to pH 2. The hydantoin should precipitate.[1][2]
Protocol B: Acid-Catalyzed Cyclization of Ureido Acids
Best for: Closing rings on pre-formed ureido derivatives (e.g., from amino acids + isocyanates).
The Issue: The dehydration of the ureido acid to the hydantoin has a high activation energy. Reflux is non-negotiable here.
Optimized Workflow:
Reactants: Ureido acid intermediate.
Medium: 6M HCl (aqueous) or Glacial Acetic Acid/HCl mix.
Temperature:Reflux (100–110°C) .
Duration: 2–4 hours.
Microwave Alternative: Irradiate at 120°C for 15 minutes in a sealed vessel [2]. This often improves yield by preventing prolonged exposure to degradation conditions.
Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turned dark brown/black, and yield is < 20%.
Diagnosis: Polymerization of HCN or degradation of the aldehyde/ketone.
Fix:
Temperature: You likely heated too fast. Reduce initial temp to 50°C.
Oxidation: If using aldehydes, purge the solvent with Nitrogen/Argon. Aldehydes oxidize to carboxylic acids which inhibit the reaction.
Additive: Add sodium metabisulfite (
) to stabilize the cyanohydrin formation [3].
Q2: I isolated a solid, but NMR shows it's the Ureido Acid (open chain), not the Hydantoin.
Diagnosis: Incomplete cyclization due to insufficient thermal energy (Kinetic trap).
Fix:
Do not discard. Resuspend the solid in 6M HCl.
Reflux at 100°C for 2 hours.
This "Second Stage" cure forces the thermodynamic ring closure [4].
Q3: The starting ketone is unreacted, even after 24 hours.
Diagnosis: Steric hindrance (e.g., bulky diaryl ketones) or poor solubility.
Fix:
Solvent Switch: Move from EtOH/Water to Ethylene Glycol or Propylene Glycol . This allows you to heat to 110–120°C at atmospheric pressure.
Pressure: Use a sealed steel bomb or heavy-walled glass pressure vessel.
Ultrasound: Sonication at 60°C can break up particle aggregates and accelerate mass transfer [5].
Q4: Can I use Microwave irradiation to speed this up?
Diagnosis: Yes, this is highly recommended for library synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Hydantoin Analysis Technical Support Center .
I am Dr. Aristhos, your Senior Application Scientist. Below you will find a specialized troubleshooting hub designed to resolve peak tailing issues specifically for hydantoin derivatives (e.g., Phenytoin, Nitrofurantoin, Fosphenytoin).
This guide moves beyond basic textbook definitions to address the physicochemical realities of analyzing weak acids with imide functionality on silica-based columns.
Module 1: The Core Mechanism (Root Cause Analysis)
To fix the tailing, you must understand the war being fought inside your column. Hydantoins possess an imide group (
) and typically have a between 8.0 and 9.0 (e.g., Phenytoin ).
The "Dual-Threat" of Tailing:
Ionization Mismatch: If your mobile phase pH is near the
(pH 7.0–9.0), the analyte exists as a dynamic mixture of ionized (anionic) and unionized forms. These two forms interact differently with the stationary phase, causing peak broadening and tailing.[1][2][3]
Silanol Activity: Even though hydantoins are weak acids, the nitrogen in the ring can act as a hydrogen bond donor. If you use an older, non-endcapped column, the free silanols (
) on the silica surface—which are acidic—will hydrogen bond with the hydantoin, dragging the peak tail.
Module 2: Troubleshooting Q&A (Field Guide)
Q1: I am running Phenytoin at pH 7.0 (Phosphate Buffer), but the tailing factor (
) is > 2.0. Why?
A: You are operating in the "Danger Zone."
At pH 7.0, you are approaching the
of Phenytoin (8.3). While the majority of the molecule is unionized, a small fraction is beginning to ionize. More critically, at pH 7.0, the residual silanols on the silica surface are fully ionized ().
The Fix: Lower the pH to 3.0 – 4.5 .
The Logic: At pH 3.5, two things happen:
The Hydantoin is 99.9% unionized (ensuring consistent hydrophobic retention).
The Silanols are protonated (
), significantly reducing their ionic activity and secondary interactions [1].
Q2: I lowered the pH to 3.0, but I still see a slight tail. Is my column the problem?
A: Likely, yes. Not all C18 columns are created equal.
Standard silica columns often have high metal content or low surface coverage. Hydantoins are sensitive to "active sites."
The Fix: Switch to a high-purity, highly end-capped C18 column (often labeled "BDS" for Base Deactivated Silica or "Inert").
Advanced Tip: If tailing persists, the hydantoin might be chelating trace metals (Fe, Cu) in your system frits. Add 0.1% EDTA to your mobile phase or use a PEEK-lined column to rule this out [2].
Q3: How do I accurately calculate if my tailing is acceptable according to USP standards?
A: Do not rely on visual estimation. Use the USP calculation.
The United States Pharmacopeia (USP) defines the Tailing Factor (
Distance from the peak maximum to the leading edge of the peak at 5% height.
Acceptance Criteria: Generally,
is ideal for quantitative precision. is the absolute maximum limit for most USP monographs [3].
Module 3: Visualization of Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing hydantoin peak asymmetry.
Figure 1: Decision matrix for isolating the root cause of peak tailing in hydantoin analysis.
Module 4: Validated "Gold Standard" Protocol
If you are developing a new method or struggling with an old one, adopt this baseline protocol. It is designed to be robust against the common failure points of hydantoin analysis.
Method Parameters:
Parameter
Setting
Rationale
Column
C18 (L1), 150 x 4.6 mm, 5 µm
Standard USP L1. Ensure it is "End-capped" to hide silanols.[2][7][8]
Overcoming steric hindrance in 5,5-dipropyl substitution reactions
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Overcoming Steric Hindrance in 5,5-Dipropyl Quaternary Center Formation Ticket ID: #GEM-DIALKYL-55 Status: Open Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Synthesis & Process ChemistryTopic: Overcoming Steric Hindrance in 5,5-Dipropyl Quaternary Center Formation
Ticket ID: #GEM-DIALKYL-55
Status: Open
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty introducing a second propyl group to form a quaternary carbon center, likely at the C5 position of a barbituric acid scaffold or the C2 position of a malonate precursor (diethyl 2,2-dipropylmalonate).
While a propyl group is a primary alkyl chain, the formation of a 5,5-dialkyl quaternary center suffers from significant kinetic barriers due to the Gem-Dialkyl Effect (Thorpe-Ingold effect) working in reverse; while the effect favors cyclization, it sterically impedes the formation of the crowded quaternary center via intermolecular alkylation. The enolate of a mono-propyl precursor is sterically shielded, reducing nucleophilicity and making the second alkylation the rate-limiting step.
This guide provides three targeted workflows to overcome this stall: High-Energy Anhydrous Alkylation , Phase-Transfer Catalysis (PTC) , and Microwave-Assisted Synthesis .
Module 1: The "Stalled" Second Alkylation (Thermodynamic Route)
User Issue: “I successfully added the first propyl group, but the second alkylation yields <20% product, returning mostly mono-propyl starting material.”
Root Cause: The sodium ethoxide (NaOEt) in ethanol system is often too weak (
~16) and too solvated to effectively drive the deprotonation of the sterically hindered mono-propyl intermediate to completion.
The Fix: Switch to Sodium Hydride (NaH) in Polar Aprotic Solvent.
We must move to an irreversible deprotonation strategy using a stronger base in a solvent that breaks up enolate aggregates.
Warm: Allow to warm to RT and stir for 30 mins. Critical: Ensure gas evolution ceases (complete enolate formation).
Alkylate: Add 1-Iodopropane (1.2 equiv) dropwise. Note: Use Iodide, not Bromide, for faster kinetics.
Reflux: Heat to mild reflux (65°C) for 12–18 hours.
Why this works:
Irreversibility: NaH + Substrate
Enolate + (gas). The reaction cannot go backward.
Solvation: DMF/THF solvates the cation (
), leaving the enolate "naked" and highly reactive, unlike Ethanol which hydrogen-bonds to the enolate, reducing its nucleophilicity.
Module 2: The "Green" Workaround (Phase Transfer Catalysis)
User Issue: “I cannot maintain strictly anhydrous conditions, or my substrate is sensitive to strong bases like NaH.”
The Fix: Solid-Liquid Phase Transfer Catalysis (PTC).
This method uses a quaternary ammonium salt to shuttle the enolate into the organic phase, protecting it from water and increasing reactivity.
Caption: Figure 1. The PTC cycle shuttles the reactive enolate into the organic phase, overcoming solubility issues and enhancing rate.
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant amounts of Propene (Elimination product). Why?
Diagnosis: E2 Elimination competition.
Solution:
Temperature: You are heating too aggressively. Lower the temperature to 50–60°C and extend reaction time.
Leaving Group: Switch from Propyl Bromide to Propyl Iodide . Iodide is a better leaving group (
ratio is better).
Finkelstein Trick: If you only have Propyl Bromide, add 10 mol% Sodium Iodide (NaI) to the reaction. This converts R-Br to R-I in situ.
Q2: How do I confirm I have the 5,5-dipropyl product and not the mono-propyl?
Analysis: Use
NMR.
Mono-propyl: Look for the Methine proton (CH) at the C5 position. It usually appears as a triplet (or multiplet) around
3.0–3.5 ppm.
Di-propyl: The Methine proton disappears . You will only see the propyl chain signals (methyl triplet
0.9 ppm, methylene multiplets).
Q3: Can I do this in one pot (Double Alkylation)?
Advice: Yes, but it is risky.
If you add 2.2 equivalents of base and 2.5 equivalents of propyl halide to diethyl malonate, you often get a mix of mono- and di-products.
Best Practice: Isolate the mono-propyl intermediate. Purify it (distillation). Then perform the second alkylation under the forcing conditions described in Module 1. This ensures high purity of the final quaternary center.
Data Summary: Alkylation Conditions Comparison
Parameter
Standard (NaOEt/EtOH)
High-Performance (NaH/THF)
Green (PTC/Toluene)
Base Strength
Moderate ( 16)
Strong ( 35)
Variable (uses ion pair)
Water Tolerance
Low
Zero (Pyrophoric risk)
High
Reaction Temp
Reflux (78°C)
0°C 65°C
40°C 80°C
Typical Yield
45–60%
85–95%
70–85%
Primary Risk
Incomplete Reaction
Safety ( gas)
Emulsion formation
Decision Tree: Which Protocol Should I Use?
Caption: Figure 2. Selection logic for optimal alkylation protocol based on lab capabilities and substrate status.
References
Organic Syntheses. (1943). Barbituric Acid and Derivatives.[1][2][3] Collective Volume 2, p.[1] 60. (Classic reference for malonate condensation).
National Institutes of Health (NIH). (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. (Demonstrates PTC efficiency in sterically hindered C5 alkylations).
MDPI Molecules. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (Data on overcoming steric hindrance via microwave energy).
ProLékaře. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid.[2][3] (Specific context on 5,5-dipropyl chemistry and hydrolysis).
Disclaimer: The protocols described involve hazardous chemicals, including Sodium Hydride (pyrophoric) and alkyl halides (toxic). All experiments must be conducted in a fume hood with appropriate PPE. This guide is for research purposes only.
Structural Validation and Comparative NMR Profiling of 5,5-Dipropylhydantoin
[1] Executive Summary In the development of anticonvulsant therapeutics, the hydantoin scaffold remains a cornerstone. While 5,5-Diphenylhydantoin (Phenytoin) is the clinical gold standard, its aliphatic analog, 5,5-Dipr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the development of anticonvulsant therapeutics, the hydantoin scaffold remains a cornerstone. While 5,5-Diphenylhydantoin (Phenytoin) is the clinical gold standard, its aliphatic analog, 5,5-Dipropylhydantoin , serves as a critical intermediate in Structure-Activity Relationship (SAR) studies to evaluate the impact of lipophilicity and steric bulk without aromatic pi-stacking interactions.
This guide provides a rigorous validation protocol for 5,5-Dipropylhydantoin using 1H and 13C NMR spectroscopy. Unlike standard spectral lists, this document focuses on comparative validation —benchmarking the aliphatic dipropyl variant against the aromatic diphenyl standard to highlight diagnostic signal shifts essential for confirming structural integrity.
Experimental Strategy & Methodology
The Solubility Paradox
The primary failure mode in hydantoin analysis is solvent selection. Hydantoins possess high melting points and strong intermolecular hydrogen bonding (dimerization).
Chloroform-d (
): Not Recommended. Poor solubility leads to signal broadening and loss of the critical N-H proton signals due to exchange or precipitation.
DMSO-d6: The Standard. It disrupts intermolecular H-bonds, sharpening N-H signals and ensuring complete dissolution.
Synthesis Origin (Context for Impurities)
To validate the spectrum, one must understand the potential impurities. 5,5-Dipropylhydantoin is typically synthesized via the Bucherer-Bergs reaction (4-heptanone + KCN +
).
Common Impurity: Unreacted ketone (4-heptanone) or hydrolysis products (dipropylglycine).
Validation Check: Look for carbonyl signals at ~210 ppm (ketone) which should be absent in the pure hydantoin.
Workflow Visualization
The following diagram outlines the self-validating workflow for preparing and acquiring data.
Figure 1: Optimized NMR acquisition workflow. Note the high scan count for 13C due to the quaternary C5 carbon's long relaxation time.
Comparative Spectral Analysis
1H NMR: Aliphatic vs. Aromatic Shielding
The substitution of phenyl rings (Phenytoin) with propyl chains (Dipropylhydantoin) drastically alters the proton landscape.
Key Validation Criterion: The "Clean" Aromatic Region.
Phenytoin: Shows a complex multiplet at 7.3–7.5 ppm (10 protons).[1]
Dipropylhydantoin: Must be silent > 4.0 ppm (except NH). Any signal in the 7.0 ppm region indicates contamination.
Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
Assignment
5,5-Dipropylhydantoin (Target)
Phenytoin (Standard)
Comparison Note
N3-H (Imide)
10.60 ppm (br s)
11.13 ppm (s)
Propyl group is electron-donating, slightly shielding the NH compared to Phenyl.
N1-H (Amide)
8.45 ppm (s)
9.33 ppm (s)
Significant upfield shift in the aliphatic analog.
The hydantoin ring has a distinct "double carbonyl" signature. The C2 (urea-like) and C4 (amide-like) carbons are the structural anchors.
Validation Logic:
C4 vs C2: C4 is consistently more deshielded (downfield) than C2.
C5 Shift: The quaternary carbon moves upfield when switching from Phenyl to Propyl due to the loss of the anisotropic deshielding effect of the benzene ring.
Table 2: Comparative 13C NMR Data (DMSO-d6, 100 MHz)
Carbon Position
5,5-Dipropylhydantoin ( ppm)
Phenytoin ( ppm)
Structural Insight
C4 (C=O)
177.2
174.3
Amide carbonyl.
C2 (C=O)
156.5
156.5
Urea carbonyl; remarkably stable across analogs.
C5 (Quaternary)
65.8
70.7
Aliphatic C5 is more shielded than Aromatic C5.
Aromatic C
Absent
126.0 – 140.3
Region 120-145 ppm must be empty.
-CH2
38.5
Absent
-CH2
16.3
Absent
-CH3
14.1
Absent
Typical terminal methyl.
Structural Validation Logic
To ensure the synthesized material is 5,5-Dipropylhydantoin and not a regioisomer or hydrolysis product, follow this logic pathway.
Figure 2: Logic gate for structural confirmation. Failure at the 'Aromatic Check' is the most common error in cross-contamination scenarios.
Diagnostic Coupling (The "Triplet" Test)
In the 1H NMR, the terminal methyl group (
-CH3) must appear as a triplet ().
If it appears as a doublet: You may have synthesized the Isopropyl analog (5,5-Diisopropylhydantoin), a common error if the starting ketone was diisopropyl ketone instead of 4-heptanone.
If it appears as a singlet: You likely have the Methyl analog (5,5-Dimethylhydantoin).
Conclusion
Validating 5,5-Dipropylhydantoin requires a distinct shift in focus from the aromatic region (standard for Phenytoin) to the high-field aliphatic region. By confirming the 177/156 ppm carbonyl pattern in 13C NMR and the 6:4:4 integration ratio in 1H NMR, researchers can confidently certify the identity of this lipophilic hydantoin derivative.
References
Bucherer-Bergs Synthesis & Mechanism:
Sarges, R., & Schnabel, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia.
[Link]
The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Foundation for Drug Discovery
An In-Depth Technical Guide to the X-ray Crystallography of 5,5-Dipropyl-imidazolidine-2,4-dione: A Comparative and Methodological Analysis For researchers, medicinal chemists, and professionals in drug development, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the X-ray Crystallography of 5,5-Dipropyl-imidazolidine-2,4-dione: A Comparative and Methodological Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state.[1][2] This guide provides a comprehensive overview of the crystallographic parameters of 5,5-Dipropyl-imidazolidine-2,4-dione, a member of the pharmacologically significant hydantoin family.[3][4] While a specific crystal structure for this exact compound is not publicly available, this guide will establish a robust predictive and comparative framework based on the extensive crystallographic data of its structural analogs. We will delve into the experimental workflow, from crystal growth to data refinement, and compare the anticipated structural features with those of related compounds.
The imidazolidine-2,4-dione, or hydantoin, core is a five-membered heterocyclic motif present in a wide array of biologically active compounds, including anticonvulsant and antiarrhythmic agents.[3][4][5] The substitution at the C5 position of the hydantoin ring plays a crucial role in modulating the pharmacological activity. Understanding the precise stereochemistry and intermolecular interactions of these substituents is critical for rational drug design. X-ray crystallography provides this detailed structural information, revealing bond lengths, bond angles, and the intricate network of hydrogen bonds that govern the crystal packing.[1][6]
Comparative Crystallographic Analysis of Hydantoin Derivatives
To establish a baseline for the expected crystallographic parameters of 5,5-Dipropyl-imidazolidine-2,4-dione, a comparison with structurally related hydantoins is invaluable. The following table summarizes the key crystallographic data for the parent hydantoin and a representative 5,5-disubstituted analog, 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.[6][7]
Predicted values are estimations based on the analysis of similar small organic molecules and the expected packing of the propyl chains.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a novel compound like 5,5-Dipropyl-imidazolidine-2,4-dione follows a well-established, multi-step protocol.[1][8]
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 5,5-Dipropyl-imidazolidine-2,4-dione. A common route to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone (in this case, 4-heptanone) with an alkali cyanide and ammonium carbonate.[3] Following the synthesis, rigorous purification, typically through recrystallization or column chromatography, is essential to remove any impurities that could hinder crystal growth.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of X-ray crystallography.[1][9] For a small organic molecule like 5,5-Dipropyl-imidazolidine-2,4-dione, several crystallization techniques can be employed:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
The choice of solvent is critical and often requires empirical screening of various options.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays.[10] Modern diffractometers use a monochromatic X-ray source and a sensitive detector to record the diffraction pattern as the crystal is rotated.[10] Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Structure Solution and Refinement
The collected diffraction data, which consists of a series of reflection intensities, is then processed. The initial step is to determine the unit cell parameters and the space group. The arrangement of atoms within the unit cell is then solved using computational methods, such as direct methods or Patterson functions. This initial atomic model is then refined against the experimental data to improve its accuracy. The final refinement provides the precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
Predicted Structural Features of 5,5-Dipropyl-imidazolidine-2,4-dione
Based on the known structures of related hydantoins, we can predict several key structural features for 5,5-Dipropyl-imidazolidine-2,4-dione:
Planarity of the Hydantoin Ring: The five-membered hydantoin ring is expected to be nearly planar.[11]
Hydrogen Bonding: The two N-H groups of the hydantoin ring are excellent hydrogen bond donors, while the two carbonyl oxygens are effective hydrogen bond acceptors. It is highly probable that the crystal structure will be dominated by N-H···O hydrogen bonds, forming chains or more complex networks that link the molecules together.[6]
Conformation of the Propyl Chains: The two propyl chains at the C5 position will adopt a low-energy conformation to minimize steric hindrance. The flexibility of these alkyl chains may lead to polymorphism, where the compound can crystallize in different forms with distinct crystal packings.
Intermolecular Interactions: In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions involving the propyl chains and the carbonyl oxygens are also likely to be present, further stabilizing the crystal lattice.[7]
Figure 2: The interplay of molecular features and intermolecular forces that determine the crystal packing of 5,5-Dipropyl-imidazolidine-2,4-dione.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques are essential for a comprehensive characterization of 5,5-Dipropyl-imidazolidine-2,4-dione.
Technique
Information Provided
Comparison with X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of nuclei.
Provides structural information in solution, which can differ from the solid-state structure. Does not provide precise bond lengths and angles.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., N-H, C=O).
Confirms the presence of key functional groups but provides no information on the 3D arrangement of atoms.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Confirms the molecular formula but gives no structural information beyond connectivity.
Powder X-ray Diffraction (PXRD)
"Fingerprint" of the crystalline solid, information on phase purity and polymorphism.
Provides less detailed structural information than single-crystal XRD but is much faster and does not require single crystals.[2]
Conclusion
The determination of the X-ray crystal structure of 5,5-Dipropyl-imidazolidine-2,4-dione is an achievable and highly valuable endeavor for the scientific community. While specific experimental data is not yet in the public domain, this guide has provided a comprehensive, expert-driven framework for its determination and interpretation. By leveraging comparative data from structurally related hydantoins, we have established a strong predictive model for its crystallographic parameters and key structural features. The detailed experimental workflow outlined herein serves as a robust protocol for researchers seeking to elucidate the structure of this and other novel small molecules. The resulting structural insights will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the versatile and pharmacologically important hydantoin family.
References
Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., & Mague, J. T. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(7), x171091. [Link]
Trišović, N., Ušćumlić, G., & Petrović, S. (2012). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Chemical Industry & Chemical Engineering Quarterly, 18(2), 213-221. [Link]
Ramli, Y., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 633–639. [Link]
Fábián, L., & Kálmán, A. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Acta Crystallographica Section B: Structural Science, 60(5), 563-571. [Link]
Trišović, N., Ušćumlić, G., & Petrović, S. (2012). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]
Ramli, Y., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. IUCrData, 8(5). [Link]
Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar, 4(1), 12-19. [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. [Link]
Delgado, G. E., et al. (2014). Synthesis, Crystal and Molecular Structure, and Hydrogen-bonding Patterns in Hydantoin-L-Aspartic Acid. Avances en Química, 9(2), 79-85. [Link]
Delgado, G. E., et al. (2012). Synthesis and Crystal Structure Determination of Hydantoin-L-Proline. ResearchGate. [Link]
Martin, G. E., & Smith, W. L. (2009). X-Ray Crystallography of Chemical Compounds. Current pharmaceutical analysis, 5(2), 158–175. [Link]
Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 342-350. [Link]
Delgado, G. E., et al. (2012). Synthesis, Crystal Structure and Hydrogen-bonding Patterns in Rac-N-acetyl-2-thiohydantoin-leucine. SciSpace. [Link]
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. Journal of Pharmaceutical Sciences and Research, 10(11), 2836-2840. [Link]
Kraljević, S., et al. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(4), 843-853. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR Spectral Analysis of Carbonyl Stretching in 5,5-Dipropylhydantoin
Content Type: Comparative Technical Guide
Audience: Pharmaceutical Researchers, Analytical Chemists, and Structural Biologists
Executive Summary
In the development of anticonvulsant agents, the hydantoin scaffold remains a critical pharmacophore. While 5,5-Diphenylhydantoin (Phenytoin) is the clinical gold standard, aliphatic analogs like 5,5-Dipropylhydantoin (DPH) are gaining attention for their altered lipophilicity and blood-brain barrier penetration profiles.
This guide provides a rigorous spectral analysis of DPH, specifically focusing on the diagnostic carbonyl (
) stretching region . We compare DPH against its aromatic counterpart (Phenytoin) and the unsubstituted core (Hydantoin) to establish a robust identification protocol. This document moves beyond basic peak listing to explain the vibrational coupling mechanisms that define the hydantoin fingerprint.
Theoretical Framework: The Gem-Disubstituted Hydantoin Scaffold
To interpret the FTIR spectrum of DPH, one must understand the vibrational physics of the imidazolidine-2,4-dione ring. Unlike simple ketones, the hydantoin ring possesses two carbonyls (C2 and C4) that are mechanically coupled.
The C2 Position (Urea-like): Flanked by two nitrogen atoms (
and ).
The C4 Position (Amide-like): Flanked by
and .
The Coupling Effect:
In 5,5-disubstituted hydantoins, these two carbonyls do not vibrate independently. They undergo vibrational coupling, resulting in two characteristic bands:
High-Frequency Band (~1775 cm⁻¹): Symmetric stretching (in-phase).
Low-Frequency Band (~1710–1735 cm⁻¹): Asymmetric stretching (out-of-phase).
Why DPH is Unique:
The 5,5-dipropyl substitution introduces significant steric bulk without the electron-withdrawing resonance effects of phenyl rings (as seen in Phenytoin). This results in a "clean" carbonyl signature unaffected by aromatic ring conjugation, making DPH an excellent model for studying pure inductive effects (
) on the hydantoin core.
Comparative Analysis: DPH vs. Alternatives
The following table contrasts the spectral performance of DPH against the industry standard (Phenytoin) and the methylated analog (5,5-Dimethylhydantoin).
Table 1: Comparative Spectral Data (Carbonyl & Fingerprint Regions)
Feature
5,5-Dipropylhydantoin (DPH)
Phenytoin (5,5-Diphenyl)
5,5-Dimethylhydantoin (DMH)
Mechanistic Insight
C=O Sym. Stretch
1775 ± 2 cm⁻¹ (Weak)
1770 ± 2 cm⁻¹ (Weak)
1778 cm⁻¹
Propyl effect slightly relaxes the bond compared to H, but packing density dominates solid-state shifts.
C=O Asym. Stretch
1725 ± 5 cm⁻¹ (Strong)
1740 / 1720 cm⁻¹ (Split)
1715 cm⁻¹
Phenytoin often shows splitting due to intermolecular H-bonding networks in the crystal lattice; DPH is typically sharper.
C-H Stretching
2960, 2870 cm⁻¹ (Strong, )
>3000 cm⁻¹ (Weak, )
2980 cm⁻¹ (Weak)
Critical Differentiator: DPH shows intense aliphatic stretching absent in Phenytoin.
DPH lacks the "aromatic comb" (1600-2000 cm⁻¹) seen in Phenytoin.
Analyst Note: The "Performance" of DPH in spectral analysis is superior to Phenytoin regarding baseline clarity. Phenytoin's aromatic overtones often clutter the 1600–2000 cm⁻¹ region, occasionally interfering with the integration of the lower carbonyl band. DPH offers a pristine baseline for quantitative carbonyl integration.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, we utilize a Transmission KBr Pellet method. While ATR (Attenuated Total Reflectance) is faster, KBr pellets provide superior resolution for separating the closely spaced carbonyl doublets in hydantoins.
Step-by-Step Methodology
Sample Preparation (The 1:100 Rule):
Weigh 1.0 mg of crystalline DPH.
Weigh 100.0 mg of spectroscopic grade KBr (dried at 110°C).
Validation Check: If the ratio is < 1:100, the carbonyl peaks will saturate (flat-top), rendering the doublet indistinguishable.
Grinding & Pressing:
Grind in an agate mortar until no crystallites reflect light (approx. 2 mins).
Press at 8–10 tons for 2 minutes under vacuum (to remove water vapor).
Visual Check: The resulting pellet must be transparent, not translucent.
Acquisition Parameters:
Resolution: 2 cm⁻¹ (Essential to resolve the C=O coupling).
Perform a baseline correction (rubber band method, 64 points).
Normalize to the strongest C=O peak (Asymmetric stretch) for library comparison.
Visualization: Spectral Acquisition Logic
The following diagram outlines the decision logic for validating the spectrum quality during acquisition.
Caption: Figure 1. Self-validating FTIR acquisition workflow for Hydantoin derivatives.
Advanced Interpretation: The "Doublet" Logic
Researchers often misidentify the two carbonyl peaks. It is crucial to understand that the higher wavenumber peak is not necessarily the C2 carbonyl vibrating alone, but the symmetric mode of the coupled system.
Mechanism of Action: Hydrogen Bonding
In the solid state (KBr), DPH forms intermolecular hydrogen bonds (
Comparison: If you dissolve DPH in a non-polar solvent (
), the hydrogen bonds break, and the carbonyl bands will shift to higher wavenumbers (approx +10–15 cm⁻¹). This is a standard validation test to confirm the presence of H-bonding.
Visualization: Spectral Assignment Tree
This diagram guides the researcher in assigning peaks specifically for 5,5-Dipropylhydantoin.
Caption: Figure 2. Logic tree for differentiating DPH from aromatic hydantoin analogs.
Conclusion
For drug development professionals, 5,5-Dipropylhydantoin represents a cleaner spectral analyte than Phenytoin. The absence of aromatic ring modes allows for precise quantification of carbonyl stretching frequencies, which are sensitive indicators of crystal packing and hydrogen bonding stability.
Key Takeaway: When validating DPH, look for the 1775/1725 cm⁻¹ doublet combined with strong aliphatic C-H stretching at 2960 cm⁻¹ . Absence of the latter indicates contamination with aromatic intermediates or misidentification as Phenytoin.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
NIST Mass Spectrometry Data Center. (2023). 5,5-Dimethylhydantoin Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link] (Used as the primary alkyl-hydantoin proxy for spectral positioning).
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link] (Foundational text on hydantoin synthesis and properties).
Biering, H., et al. (1980). IR-Spectroscopic Investigations of Hydantoins. Journal for Praktische Chemie.
Structural Elucidation of 5,5-Dipropyl-imidazolidine-2,4-dione: HRAM Orbitrap vs. Unit-Resolution QqQ MS
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the analytical challenge of characterizing highly substituted heterocyclic pharmacophores. 5,5-Dipropyl-imidazolidi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the analytical challenge of characterizing highly substituted heterocyclic pharmacophores. 5,5-Dipropyl-imidazolidine-2,4-dione (5,5-dipropylhydantoin) is a critical structural analog in the development of antiepileptic drugs and selective androgen receptor modulators (SARMs).
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against traditional Unit-Resolution Triple Quadrupole (QqQ) MS for the structural elucidation of this compound, providing field-proven experimental protocols and mechanistic fragmentation data.
Mechanistic Causality of Hydantoin Fragmentation
To effectively analyze 5,5-dipropyl-imidazolidine-2,4-dione, we must first understand the thermodynamic drivers behind its fragmentation. The 2,4-imidazolidinedione ring exhibits highly conserved dissociation behaviors under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
Alkyl Cleavage (The C5 Fulcrum) : The C5 position of the hydantoin ring is sterically crowded and electron-rich. Upon protonation to form the
ion (m/z 185.1285), alpha-cleavage readily occurs. Even-electron rules strongly favor the elimination of an alkene (propene, Da) via a hydrogen shift. However, direct expulsion of a propyl radical (C₃H₇•, Da) is also observed, driven by the stability of the resulting tertiary carbocation/acylium resonance structure.
Retro-Hydantoin Ring Opening : The hydantoin core is highly prone to cycloreversion. demonstrated that hydantoin-derived compounds yield characteristic product ions via the cleavage of the core structure, specifically noting neutral losses of CO and isocyanic acid (HNCO)[1]. Similarly, confirmed that the 2,4-imidazolidinedione ring undergoes complex dissociation requiring precise energy thresholds[2]. The loss of HNCO (
Da) results from the cleavage of the N3-C4 and N1-C2 bonds.
The Analytical Challenge: Resolving Isobaric Interferences
The primary structural elucidation challenge for 5,5-dipropylhydantoin is the nominal mass redundancy of its neutral losses. The loss of a propyl radical (
Da) and the loss of isocyanic acid ( Da) both present as a nominal Da shift. On a traditional unit-resolution QqQ platform, both pathways yield an unresolved product ion peak at m/z 142. This ambiguity compromises structural assignment.
By deploying an HRAM Orbitrap platform, we achieve baseline separation of these isobaric product ions (
Da), allowing for deterministic assignment of the fragmentation cascade.
Figure 1: High-Resolution MS/MS fragmentation logic for 5,5-Dipropyl-imidazolidine-2,4-dione.
Platform Performance Comparison
The following table summarizes the objective performance differences between the two mass spectrometry platforms when analyzing highly substituted hydantoins.
Table 1: HRAM Orbitrap vs. Unit-Resolution QqQ Performance
Performance Metric
HRAM Orbitrap MS (Product)
Unit-Resolution QqQ MS (Alternative)
Analytical Impact on Hydantoin Analysis
Resolving Power
>120,000 (at m/z 200)
~0.7 Da FWHM
Orbitrap easily resolves the 0.049 Da difference between Propyl and HNCO losses.
Mass Accuracy
< 2 ppm
~100-500 ppm
HRAM provides unambiguous elemental composition for novel metabolites.
To ensure absolute trustworthiness in our structural assignments, this workflow is designed as a self-validating system . The protocol mandates a strict mass calibration check prior to acquisition; without sub-2 ppm accuracy, the mathematical differentiation of the isobaric fragments is impossible.
Step-by-Step Methodology
System Suitability & Calibration (The Validation Step) :
Infuse Pierce™ FlexMix™ Calibration Solution directly into the HESI source.
Verify that mass accuracy is strictly < 2 ppm across the m/z 50–500 range. Do not proceed if the instrument fails this metric.
Sample Preparation :
Reconstitute the 5,5-dipropyl-imidazolidine-2,4-dione analytical standard to 100 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid provides the necessary protons for efficient
ionization, while the 50% organic blend ensures complete solvation of the hydrophobic propyl chains.
Chromatographic Separation :
Column : C18 (2.1 x 100 mm, 1.7 µm). Causality: A high-efficiency sub-2 µm particle column prevents peak broadening, ensuring maximum ion concentration at the electrospray source.
Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient : 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
Collision Energy : Stepped HCD at 25, 35, and 45 NCE. Causality: Hydantoins possess both labile bonds (propyl chains) and a highly stable core. Stepped NCE ensures simultaneous capture of low-energy alkene losses and high-energy retro-hydantoin cleavages in a single composite MS/MS spectrum.
The following table summarizes the experimental fragmentation data obtained using the HRAM Orbitrap methodology. The sub-2 ppm mass error validates the deterministic assignment of the isobaric fragments, proving the superior performance of the HRAM platform over traditional QqQ systems.
Table 2: HRAM MS/MS Fragmentation Data for 5,5-Dipropylhydantoin (
m/z 185.1285)
Fragment Assignment
Neutral Loss Mechanism
Theoretical m/z
Observed m/z
Mass Error (ppm)
Propene Elimination ( Da)
143.0815
143.0817
+1.4
Isocyanic Acid Loss ( Da)
142.1226
142.1228
+1.4
Propyl Radical Loss ( Da)
142.0736
142.0738
+1.4
Sequential Loss ( Da)
100.0757
100.0758
+1.0
References
Thevis, M., Kohler, M., Schlörer, N., Kamber, M., Kühn, A., Linscheid, M. W., & Schänzer, W. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 43(5), 639-650. URL:[Link]
Moretto-Capelle, P., Scemama, A., Faure, S., Dudás, E., Cafarelli, P., & Champeaux, J.-P. (2025). Doubly ionised 2,4-imidazolidinedione (hydantoin) dissociations induced by electron collision, fragmentation thresholds vs. vertical excitation energies. Physical Chemistry Chemical Physics, 27(39), 21244-21252. URL:[Link]
Comparative pharmacokinetics of propyl vs ethyl substituted hydantoins
Title: Comparative Pharmacokinetics of Propyl vs. Ethyl Substituted Hydantoins: A Technical Guide for Drug Development Introduction Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in neuropharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Pharmacokinetics of Propyl vs. Ethyl Substituted Hydantoins: A Technical Guide for Drug Development
Introduction
Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in neuropharmacology, most notably recognized for their voltage-gated sodium channel (VGSC) modulation in anticonvulsant therapy. While phenytoin (5,5-diphenylhydantoin) remains a clinical standard, its non-linear pharmacokinetics and narrow therapeutic index drive the continuous search for optimized analogues. Alkyl substitutions—specifically ethyl and propyl groups at the N3 or C5 positions—profoundly alter the physicochemical properties, metabolic stability, and blood-brain barrier (BBB) penetration of the hydantoin core. This guide provides an objective, data-driven comparison of propyl versus ethyl-substituted hydantoins to inform rational drug design and pharmacokinetic (PK) profiling.
Mechanistic Pharmacokinetics: The Impact of Alkyl Chain Length
The Causality of Substitution Position and Chain Length
The pharmacokinetic fate of hydantoins is strictly dictated by the steric and electronic environment of the substituted positions.
C5-Ethyl Substitutions (Metabolic Resistance): Compounds like 5-ethyl-5-phenylhydantoin (Nirvanol, the active metabolite of mephenytoin) feature an ethyl group at the C5 chiral center. This substitution sterically hinders rapid CYP2C9/CYP2C19-mediated aromatic hydroxylation, leading to an exceptionally long elimination half-life (T1/2 ≈ 96 hours) [1]. While this provides stable plasma levels, it increases the risk of bioaccumulation and delayed toxicity.
N3-Ethyl Substitutions (Rapid Clearance): Conversely, ethylation at the N3 position (e.g., ethotoin or 3-ethyl-5-phenylhydantoin) exposes the alkyl chain to rapid oxidative N-dealkylation by hepatic enzymes. Ethotoin exhibits a short half-life of approximately 5 hours and requires frequent dosing to maintain steady-state efficacy [1].
N3-Propyl Substitutions (Optimized Lipophilicity): Extending the N3-alkyl chain from ethyl to propyl (e.g., 5-ethyl-5-phenyl-3-propylhydantoin) fundamentally shifts the partition coefficient. Structural and biological characterizations reveal that the propyl group achieves an optimal lipophilic balance (log P ≈ 2.4–2.5), enhancing BBB penetration while mitigating the rapid N-dealkylation seen in ethyl analogues. This structural modification yields anticonvulsant activity comparable to phenytoin but with a significantly lower liability for inducing sedation[2].
Quantitative Data Comparison
The following table summarizes the pharmacokinetic and physicochemical parameters distinguishing ethyl and propyl-substituted hydantoins.
Compound
Substitution
Log P (Est.)
Tmax (h)
Half-life (T1/2)
Protein Binding
Primary Metabolic Fate
Ethotoin
N3-Ethyl
~1.9
2.0
~5 hours
54%
Rapid N-dealkylation
Nirvanol
C5-Ethyl
~2.1
1.0 - 2.0*
~96 hours
~27%
Slow aromatic hydroxylation
5-Ethyl-5-phenyl-3-propylhydantoin
C5-Ethyl, N3-Propyl
2.46
2.0 - 4.0
12 - 24 hours
>70%
Balanced oxidation/dealkylation
*Tmax observed following administration of its prodrug, mephenytoin.
Experimental Protocols: In Vivo Pharmacokinetic Profiling
To ensure trustworthy and self-validating data, the following LC-MS/MS protocol is designed to evaluate the comparative PK of hydantoin analogues. The inclusion of saliva sampling acts as a self-validating system to measure the unbound (pharmacologically active) fraction without the artifacts of ex vivo protein binding assays.
Step 1: Animal Dosing and Sampling
Administer the test compound (e.g., ethotoin or 3-propyl-5-phenylhydantoin) intravenously (i.v.) at 5 mg/kg and orally (p.o.) at 25 mg/kg to male Sprague-Dawley rats (n=6 per group).
Collect serial blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Causality Check: Concurrently collect saliva samples following pilocarpine stimulation (1 mg/kg i.p.) at peak plasma times. Salivary concentrations accurately represent the unbound fraction of hydantoins [1], providing a real-time validation of free-drug availability.
Step 2: Sample Preparation and LC-MS/MS Quantification
Precipitate plasma/saliva proteins by adding 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Phenytoin-d10).
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.
Analyze using a reversed-phase C18 column (50 × 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Self-Validating System: Monitor multiple reaction monitoring (MRM) transitions for both the parent drug and its predicted dealkylated metabolite to ensure mass balance and confirm the clearance mechanism.
Determine BBB permeability by calculating the brain-to-plasma partition coefficient (Kp) from terminal brain tissue harvests.
Mandatory Visualization
The following diagram illustrates the divergent pharmacokinetic pathways of N3-ethyl versus N3-propyl substituted hydantoins.
Caption: Metabolic fate and BBB permeability of N-ethyl vs N-propyl hydantoins.
References
Theodore, W. H., et al. "Clinical pharmacology of mephenytoin and ethotoin." Neurology, U.S. National Library of Medicine. Available at:[Link]
Trišović, N., et al. "Synthesis, structural and biological characterization of 5-phenylhydantoin derivatives as potential anticonvulsant agents." Monatshefte für Chemie - Chemical Monthly, Springer. Available at:[Link]
Xia, C., et al. "Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin." MDPI. Available at:[Link]
Comparative
Comparative Guide: Validation of UV-Vis Spectrophotometric Methods for Hydantoin Quantification
Executive Summary In the quantification of hydantoin derivatives (e.g., Phenytoin, Nitrofurantoin), researchers often face a binary choice: the accessibility and speed of UV-Vis Spectrophotometry versus the specificity a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the quantification of hydantoin derivatives (e.g., Phenytoin, Nitrofurantoin), researchers often face a binary choice: the accessibility and speed of UV-Vis Spectrophotometry versus the specificity and stability-indicating power of HPLC .
While HPLC remains the gold standard for impurity profiling, UV-Vis is a scientifically valid, cost-effective alternative for routine Quality Control (QC) and dissolution testing—provided the method is validated against ICH Q2(R2) guidelines.
This guide moves beyond basic "recipe-following." It dissects the mechanistic basis of hydantoin detection, provides a self-validating protocol using bathochromic shifts, and objectively compares performance metrics against HPLC.
Scientific Foundation: The Chromophore Challenge
Hydantoins (glycolylureas) possess a heterocyclic structure that presents a specific analytical challenge: they lack strong, distinct chromophores in the visible region.
Neutral State: In water or ethanol, Phenytoin exhibits a weak absorption maximum (
) near 202–205 nm . This is the "non-specific region" where solvents, plasticizers, and almost all organic excipients also absorb. Relying on this wavelength leads to high noise and poor specificity.
The Senior Scientist’s Solution (Alkaline Shift): The critical experimental choice is the solvent. Hydantoins undergo keto-enol tautomerism . In a basic medium (e.g., 0.1 N NaOH), the imide hydrogen at position 3 is removed. This deprotonation extends the conjugation of the system, resulting in a bathochromic shift (red shift) to a cleaner region (typically 215–225 nm or secondary peaks near 258 nm ) and a hyperchromic effect (increased intensity).
Key Takeaway: Validation fails not because of the instrument, but because of the wrong solvent choice. Always validate hydantoins in an alkaline medium to ensure ionization.
Comparative Analysis: UV-Vis vs. Alternatives
The following table summarizes the performance characteristics derived from comparative studies (e.g., Journal of Pharmaceutical Sciences, Asian J. Chem).
Feature
UV-Vis (Direct/Alkaline)
UV-Vis (Derivative)
HPLC (Reverse Phase)
Primary Use
Routine QC, Dissolution (Stage 1)
Complex Matrices, overlapping spectra
Stability Indicating, Impurity Profiling
Specificity
Low (Susceptible to excipients)
High (Eliminates baseline interference)
Very High (Separates degradants)
LOD (Limit of Detection)
~0.5 – 1.0 µg/mL
~0.1 – 0.5 µg/mL
< 0.05 µg/mL
Linearity ()
> 0.999
> 0.999
> 0.9999
Throughput
High (Results in seconds)
High
Low (10-30 min run times)
Cost Per Sample
< $0.50
< $0.50
> $5.00 (Solvents/Columns)
Critical Limitation
Cannot distinguish drug from benzophenone impurity
Requires complex math processing
High maintenance/capital cost
Decision Logic: When to use which?
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample complexity and stability requirements.
Validated Protocol: Quantification of Phenytoin Sodium
This protocol utilizes the Alkaline Bathochromic Shift method. It is designed to be self-validating by checking the
shift before quantification.
A. Reagents & Equipment[1][2][3][4][5][6]
Analyte: Phenytoin Sodium Reference Standard (USP/BP grade).
Solvent: 0.1 N Sodium Hydroxide (NaOH).[1][2][3][4] Note: NaOH ensures the drug remains in the ionized enolate form.
Equipment: Double-beam UV-Vis Spectrophotometer (1 cm quartz cells).
Scan from 200 nm to 400 nm against a 0.1 N NaOH blank.
Validation Checkpoint: You must observe a clear peak at ~215-220 nm (primary) or a shoulder/secondary peak near 258 nm . If the spectrum is flat or peaks only at <205 nm, your NaOH is degraded or the pH is insufficient.
C. Validation Parameters (ICH Q2(R2) Compliant)
1. Linearity
Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL). Measure absorbance at the determined
Add 8 mg, 10 mg, and 12 mg of Phenytoin Sodium.[6]
Extract with 0.1 N NaOH, filter (0.45 µm), and measure.
Acceptance Criteria: 98.0% – 102.0% recovery.
4. Limit of Detection (LOD) & Quantification (LOQ)
Do not rely on "visual" detection. Use the standard deviation of the response (
) and the slope () from the linearity curve.
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation process, ensuring no step is skipped.
Figure 2: Step-by-step workflow for validating the UV-Vis method according to ICH guidelines.
Common Pitfalls & Troubleshooting
Interference from Benzophenone: Phenytoin degrades into benzophenone, which also absorbs UV.
Detection: If your sample absorbance is significantly higher than expected (>102% recovery), suspect degradation.
Solution: Switch to First Derivative Spectrophotometry (D1) . Measure the amplitude at the "zero-crossing" point of benzophenone (approx 257.6 nm) to quantify Phenytoin without interference.[9]
pH Drift: If the NaOH solution absorbs CO2 from the air, the pH drops, and the keto-enol equilibrium shifts back, reducing absorbance. Always use fresh NaOH.
Filter Leaching: Some syringe filters release UV-absorbing extractables. Discard the first 2 mL of filtrate during sample preparation.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[10][11][12] [Link]
Mantri, M. A., et al. (2010). UV Spectrophotometric Estimation of Phenytoin Sodium in Pure and Pharmaceutical Formulations.[5][6][13][14] Asian Journal of Chemistry.[6] [Link]
Shah, J. C., et al. (1986). Comparison of ultraviolet and liquid chromatographic methods for dissolution testing of sodium phenytoin capsules. Journal of Pharmaceutical Sciences.[15][16] [Link]
Gouda, A. A., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Arabian Journal of Chemistry. [Link]
Topic: 5,5-Dipropyl-imidazolidine-2,4-dione Proper Disposal Procedures Executive Summary: Operational Directive Do not dispose of 5,5-Dipropyl-imidazolidine-2,4-dione (5,5-Dipropylhydantoin) down the drain or in municipa...
Do not dispose of 5,5-Dipropyl-imidazolidine-2,4-dione (5,5-Dipropylhydantoin) down the drain or in municipal trash.
As a structural analog to Phenytoin (5,5-Diphenylhydantoin), this compound must be managed as a suspected reproductive toxin and a hazardous organic waste . While it may not appear on the EPA’s specific P-list or U-list (unlike Phenytoin/U248), standard pharmaceutical safety protocols dictate it be treated with the same rigor to prevent environmental contamination and personnel exposure.
Immediate Action Required:
Segregate: Isolate from oxidizers and acids.
Label: Mark clearly as "Hazardous Waste - Toxic/Irritant."
Destruction: The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand why this protocol is necessary. In drug development, structural activity relationships (SAR) suggest that 5,5-dialkylhydantoins share toxicological profiles.
Unsafe: Do not mix with Piranha solution, Aqua Regia, or concentrated Nitric Acid wastes.
Segregation:
If dissolved in halogenated solvents (e.g., DCM), dispose in the Halogenated Waste carboy.
If dissolved in non-halogenated solvents (e.g., MeOH), dispose in the Non-Halogenated Waste carboy.
Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Do not rinse into the sink.
Protocol C: Emergency Spill Response
If a spill occurs outside the hood:
Evacuate & Ventilate: Clear the immediate area.
PPE Up: Don N95 respirator and double nitrile gloves.
Containment:
Solid Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust. Scoop into a waste jar.
Liquid Spill: Cover with absorbent pads or vermiculite.
Decontamination: Scrub the surface with a soap/water solution. Collect all cleaning materials as Trace Contaminated Waste (Protocol A).
Regulatory & Compliance Context
While 5,5-Dipropylhydantoin is not explicitly listed on the RCRA P or U lists, the "Cradle-to-Grave" liability under RCRA (40 CFR Parts 260-273) requires you to characterize the waste.
Waste Code Determination: Unless the waste exhibits a specific characteristic (Ignitability D001, Corrosivity D002, Reactivity D003, or Toxicity D004 via TCLP), it is technically "Non-RCRA Regulated."
Best Practice: However, due to the biological activity of hydantoins, most institutions mandate managing it as "Non-Regulated Hazardous Waste" destined for incineration.
Destruction Certificate: Ensure your waste contractor provides a Certificate of Destruction verifying incineration.
References
Santa Cruz Biotechnology. 5,5-Dipropyl-imidazolidine-2,4-dione Product Information.[2] Retrieved from
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. Retrieved from
National Institutes of Health (NIH) - PubChem. Hydantoin Compound Summary & Safety Data. Retrieved from
Fisher Scientific. General Laboratory Safety & Waste Disposal Guidelines. Retrieved from